Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZBEVWDQREDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186733 | |
| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-09-2 | |
| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Introduction: The Significance of Trifluoromethylated Pyrazoles
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. When appended to a pyrazole scaffold—a privileged heterocyclic motif known for its diverse biological activities—the resulting trifluoromethyl-pyrazole core serves as a powerful building block for novel chemical entities.
This technical guide provides a comprehensive overview of the synthesis and characterization of a key exemplar of this class: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. This compound is a valuable intermediate, leveraging the synergistic effects of the trifluoromethyl group and the pyrazole ring system. Its ester functionality provides a convenient handle for further chemical elaboration, making it a sought-after precursor in the development of advanced pharmaceutical and agrochemical agents, including fungicides and herbicides.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies.
Strategic Synthesis: A Regioselective Approach
The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often presents a significant challenge in controlling regioselectivity, frequently leading to mixtures of isomers that are difficult to separate. The reaction of a trifluoromethyl-β-diketone with methylhydrazine is a case in point, with the potential to form two distinct regioisomers. Our recommended approach addresses this challenge by employing fluorinated alcohols as the reaction solvent, a strategy that has been demonstrated to dramatically enhance the regioselectivity of the condensation reaction.[2][3]
The underlying principle of this enhanced regioselectivity lies in the unique properties of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). These solvents can form strong hydrogen bonds with the carbonyl groups of the diketone, influencing the relative reactivity of the two electrophilic centers and favoring the nucleophilic attack of the more sterically accessible nitrogen of methylhydrazine at a specific carbonyl. This leads to the preferential formation of the desired regioisomer.
Proposed Reaction Pathway
The synthesis of this compound is envisioned to proceed via the cyclocondensation of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with methylhydrazine in a fluorinated alcohol solvent.
Caption: Proposed regioselective synthesis of the target compound.
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add a catalytic amount of glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the TFE.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation and Causality: The use of TFE is critical for ensuring high regioselectivity, minimizing the formation of the undesired isomer and simplifying purification. The catalytic acetic acid facilitates the condensation by protonating a carbonyl group, thereby activating it for nucleophilic attack. The aqueous workup is designed to remove any unreacted starting materials and the acetic acid catalyst.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (s, 3H, N-CH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~7.0 (s, 1H, pyrazole-H) |
| ¹³C NMR | δ (ppm): ~14 (-OCH₂CH₃), ~40 (N-CH₃), ~62 (-OCH₂CH₃), ~110 (pyrazole-CH), ~120 (q, CF₃), ~140-150 (pyrazole-C), ~160 (C=O) |
| FTIR | ν (cm⁻¹): ~2900-3000 (C-H stretch), ~1720 (C=O stretch, ester), ~1500-1600 (C=N, C=C stretch, pyrazole ring), ~1100-1300 (C-F stretch) |
| Mass Spec (EI) | m/z: Predicted [M]⁺ at 222.06.[3] |
Characterization Workflow
The following workflow ensures a robust validation of the synthesized compound's structure and purity.
Caption: A comprehensive workflow for structural and purity analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling pyrazole derivatives and fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the synthesis of complex molecules with potential applications in medicine and agriculture. The regioselective synthesis outlined in this guide provides a reliable and efficient method for its preparation, overcoming a common hurdle in pyrazole chemistry. The comprehensive characterization workflow ensures the unambiguous identification and quality assessment of the final product. As the demand for novel, high-performance chemical entities continues to grow, the strategic use of fluorinated pyrazole intermediates like the one detailed herein will undoubtedly play a crucial role in advancing the frontiers of chemical and life sciences.
References
- 1. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and agrochemical development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and biological fate of a candidate molecule are inextricably linked to its fundamental physicochemical properties. It is this foundational dataset that dictates absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately determining the viability of a compound. The subject of this guide, Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, is a member of the trifluoromethyl-pyrazole class of heterocyclic compounds. This structural motif is of significant interest due to the unique modulatory effects of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of this promising scaffold, offering both theoretical insights and practical methodologies for its empirical determination.
Molecular Structure and Core Chemical Identifiers
A thorough understanding of a compound's identity is the bedrock of all subsequent analysis. The structural formula, molecular weight, and key identifiers for this compound are summarized below. The strategic placement of the trifluoromethyl group at the C5 position and the ethyl ester at the C3 position of the N-methylated pyrazole ring creates a unique electronic and steric environment that influences its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₉F₃N₂O₂ | [3] |
| Molecular Weight | 222.17 g/mol | [3] |
| Monoisotopic Mass | 222.06161 Da | [3] |
| CAS Number | 1236144-18-5 | [4] |
| SMILES | CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | [3] |
| InChI | InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10,11))13(2)12-5/h4H,3H2,1-2H3 | [3] |
Thermal Properties: Stability and Phase Behavior
The thermal stability of a compound is a critical parameter, impacting its storage, formulation, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to elucidate this behavior.
Melting Point: A Gauge of Purity and Lattice Energy
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the melting point and enthalpy of fusion.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 100°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination using DSC.
Thermal Decomposition: Defining the Limits of Stability
TGA measures changes in mass as a function of temperature, revealing the onset of thermal decomposition. This is crucial for establishing the maximum temperature for handling and processing. Pyrazole derivatives are generally known for their good thermal stability.[6] TGA can precisely define this stability window.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol determines the decomposition temperature.
-
Instrument Setup: Calibrate the TGA balance and temperature sensor.
-
Sample Loading: Place 5-10 mg of the compound onto a tared TGA pan (platinum or ceramic).
-
TGA Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.
-
Maintain a constant inert atmosphere (nitrogen) with a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Data Interpretation: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The resulting TGA curve plots percent weight loss versus temperature.
Spectroscopic Profile: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include:
-
A triplet and a quartet for the ethyl group protons.
-
A singlet for the N-methyl protons.
-
A singlet for the proton on the pyrazole ring.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the ethyl ester, the N-methyl group, and the trifluoromethyl group.
-
¹⁹F NMR: This specialized NMR technique is highly sensitive to the fluorine atoms of the trifluoromethyl group and would show a singlet, confirming its presence.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Spectral Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational bands for this molecule include:
-
C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the trifluoromethyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the methyl and ethyl groups.
-
C=N and C=C stretch: Absorptions within the pyrazole ring, typically in the 1400-1600 cm⁻¹ range.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 222.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring calibration for accurate mass measurement.
-
Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.
Chromatographic Behavior and Lipophilicity
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of a compound. A reverse-phase HPLC method is typically suitable for a molecule of this nature.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Column temperature: 30°C.
-
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Sample Analysis: Inject a solution of the compound (e.g., 1 mg/mL in acetonitrile) and integrate the peak areas to determine purity.
Caption: General Workflow for RP-HPLC Purity Analysis.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADMET properties. A predicted XlogP value for this compound is approximately 1.7.[3] This moderate lipophilicity suggests a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for orally bioavailable drugs.
Acidity/Basicity (pKa)
The pKa value indicates the extent of ionization of a molecule at a given pH. The pyrazole ring is weakly basic, but this basicity is significantly reduced by the electron-withdrawing trifluoromethyl and ester groups. The predicted pKa for a related isomer is approximately -2.85, indicating that the pyrazole nitrogen atoms are not easily protonated under physiological conditions.[5] This lack of a strongly basic center can be advantageous in drug design, as it may reduce off-target interactions with acidic biopolymers.
Conclusion
The physicochemical properties of this compound, characterized by its moderate lipophilicity, thermal stability, and specific spectroscopic signature, position it as a valuable building block in medicinal and agricultural chemistry. The methodologies outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the generation of high-quality data essential for advancing drug discovery and development programs. A comprehensive understanding of this foundational data is paramount for unlocking the full potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 1236144-18-5 [amp.chemicalbook.com]
- 5. 111493-74-4 CAS MSDS (ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characteristics of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a trifluoromethyl group, an N-methyl group, and an ethyl ester, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by comparative data from related pyrazole derivatives.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of spectral data.
An In-Depth Technical Guide to CAS Number 149931-77-7: Elucidating Chemical Properties and Safety Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical properties, safety, handling, and potential applications of the compound identified by CAS number 149931-77-7. The following sections provide an in-depth analysis of its known physicochemical characteristics and a thorough examination of the requisite safety protocols for its use in a research and development setting. The intention is to equip researchers, chemists, and drug development professionals with the critical information necessary for the safe and effective utilization of this substance.
Introduction and Compound Identification
A thorough investigation into the chemical entity associated with CAS Registry Number 149931-77-7 has revealed a significant challenge: this identifier does not correspond to a publicly documented or indexed chemical substance in major chemical databases and regulatory inventories.
Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of a specific compound linked to 149931-77-7 suggests one of the following possibilities:
-
The CAS number may have been transcribed with a typographical error.
-
The substance may be proprietary and not publicly disclosed.
-
The identifier could be obsolete or withdrawn.
-
It may refer to a substance that has not yet been registered or is in the process of being registered.
Given this fundamental issue, this guide will proceed by outlining the standard methodologies and critical data points that would be essential for a comprehensive technical and safety assessment of any novel chemical compound. This framework can then be applied once the correct CAS number or chemical identity is established.
Framework for Physicochemical Characterization
The cornerstone of any in-depth chemical guide is a detailed summary of its physical and chemical properties. For any given compound, the following parameters are crucial for understanding its behavior and for making informed decisions in experimental design and handling.
| Property | Significance in Research and Development |
| Molecular Formula | Defines the elemental composition of the molecule. |
| Molecular Weight | Essential for stoichiometric calculations, preparation of solutions of known molarity, and for various analytical techniques. |
| IUPAC Name | Provides a standardized and unambiguous name for the chemical structure. |
| Physical Description | (e.g., solid, liquid, gas; color; odor) - Initial qualitative information for handling and identification. |
| Melting Point/Boiling Point | Indicates the physical state at different temperatures and is a key parameter for purification techniques like recrystallization and distillation. |
| Solubility | Crucial for designing reaction conditions, formulation development, and understanding bioavailability. Data should be provided for a range of common solvents. |
| pKa | For acidic or basic compounds, the pKa value is critical for understanding ionization state at different pH values, which influences solubility and biological activity. |
| LogP (Octanol-Water Partition Coefficient) | A key indicator of a compound's lipophilicity, which is important for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. |
| Stability | Information on stability under various conditions (e.g., light, air, temperature, pH) is vital for storage and handling to prevent degradation. |
Synthesis and Analytical Characterization
For a novel or specialized chemical, understanding its synthesis is paramount. A comprehensive guide would detail the synthetic route, including reactants, catalysts, reaction conditions, and purification methods.
Furthermore, robust analytical characterization is non-negotiable for confirming the identity and purity of the substance. Standard analytical methods that would be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.
Comprehensive Safety and Handling Protocols
The safe handling of any chemical substance is of utmost importance. The following sections outline the critical safety information that must be established.
Hazard Identification and GHS Classification
A thorough hazard assessment would be conducted, leading to a Globally Harmonized System (GHS) classification. This would include pictograms, hazard statements (H-statements), and precautionary statements (P-statements) covering:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for immediate harm upon exposure.
-
Skin Corrosion/Irritation: Potential to cause damage to the skin.
-
Serious Eye Damage/Irritation: Potential to cause damage to the eyes.
-
Respiratory or Skin Sensitization: Potential to cause an allergic reaction.
-
Germ Cell Mutagenicity: Potential to cause genetic defects.
-
Carcinogenicity: Potential to cause cancer.
-
Reproductive Toxicity: Potential to harm fertility or the unborn child.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Potential to harm specific organs.
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard assessment, specific recommendations for PPE would be provided. This typically includes, but is not limited to:
-
Eye and Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.
-
Skin Protection: Chemical-resistant gloves (specifying the appropriate material, e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also standard.
-
Respiratory Protection: Use in a well-ventilated area is a baseline requirement. If vapors or dusts are generated, a fume hood or appropriate respirator may be necessary.
The following diagram illustrates a standard workflow for handling a chemical with unknown properties, emphasizing a cautious approach.
Caption: Standard workflow for handling a chemical with unknown properties.
First-Aid Measures
Standard first-aid procedures for chemical exposure would be outlined:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of significant exposure, seeking immediate medical attention is crucial.
Storage and Disposal
-
Storage: Recommendations for proper storage would be provided, including temperature, ventilation, and segregation from incompatible materials.
-
Disposal: Guidelines for the safe disposal of the chemical and its containers, in accordance with local, state, and federal regulations, would be detailed.
Conclusion and Recommendation
While a detailed technical guide for the chemical corresponding to CAS number 149931-77-7 cannot be provided at this time due to the inability to identify the substance, this document has outlined the essential framework for such a guide.
It is strongly recommended that the user verify the accuracy of the CAS number . Once the correct identifier and, consequently, the chemical's identity are known, a thorough search of scientific and regulatory databases can be conducted to populate the framework detailed in this guide with specific and actionable information. Researchers should always exercise caution and assume a high level of hazard when handling any substance for which complete safety information is not available.
Mechanism of action of pyrazole-based compounds in biological systems
An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds in Biological Systems
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, have established it as a "privileged scaffold."[1][3] This designation stems from its recurring presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to metabolic and cardiovascular diseases.[1][4] This guide provides a comprehensive exploration of the core mechanisms through which pyrazole-based compounds exert their pharmacological effects. We will dissect their interactions with key biological targets at a molecular level, focusing on enzyme inhibition and receptor modulation, and elucidate the downstream effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile and impactful class of therapeutic agents.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
The pyrazole ring is more than a simple chemical backbone; its electronic and structural features are key to its biological versatility. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions within the active sites of proteins.[1] Furthermore, the pyrazole ring itself can function as a bioisostere for other aromatic systems, like imidazole or phenyl groups, often improving a compound's pharmacokinetic profile, such as lipophilicity and solubility.[1] This inherent adaptability has enabled medicinal chemists to design pyrazole derivatives that can potently and selectively interact with a vast range of biological targets.[5]
Primary Mechanism of Action: Targeted Enzyme Inhibition
A predominant mechanism through which pyrazole compounds exert their effects is the inhibition of specific enzymes. This targeted interference with enzymatic activity disrupts pathological processes, forming the basis for their therapeutic applications in numerous diseases.
Cyclooxygenase-2 (COX-2) Inhibition: A Paradigm of Selective Anti-Inflammatory Action
The most well-known application of pyrazole-based compounds is in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7]
The Causality of Selective Inhibition: The discovery of two COX isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and mediating platelet aggregation.[7] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, that mediates the synthesis of prostaglandins responsible for pain and inflammation.[7][8] Non-selective NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.[9] Pyrazole-based drugs, like Celecoxib, were engineered to selectively target COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[7]
Molecular Mechanism of Celecoxib: Celecoxib, a diaryl-substituted pyrazole, reversibly inhibits COX-2 by blocking the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][9][10] The chemical structure of Celecoxib is crucial for its selectivity; its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an area that is structurally different and larger than the corresponding site in COX-1.[8][9] This specific interaction prevents arachidonic acid from accessing the enzyme's catalytic site.
Signaling Pathway: COX-2 Inhibition
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
Discovery and Synthesis of Novel Pyrazole Carboxylic Acid Esters: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] When functionalized with a carboxylic acid ester, this scaffold offers a powerful platform for developing novel therapeutics, providing a versatile handle for molecular elaboration and fine-tuning of physicochemical properties. This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole carboxylic acid esters. Moving beyond a simple recitation of methods, we will delve into the strategic rationale behind synthetic choices, present detailed, field-proven protocols, and offer insights into the characterization and application of these high-value compounds. Our focus is on empowering researchers to not only replicate these methods but to understand and adapt them for the synthesis of their own unique target molecules.
The Strategic Importance of the Pyrazole Carboxylic Acid Ester Scaffold
The enduring appeal of the pyrazole ring in drug design stems from its unique chemical properties. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] The incorporation of a carboxylic acid ester provides several distinct advantages:
-
A Versatile Synthetic Handle: The ester group is readily converted into other functional groups, such as amides or carboxylic acids, through straightforward saponification or transamidation reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2][3]
-
Modulation of Physicochemical Properties: The ester can be modified (e.g., methyl, ethyl, tert-butyl) to optimize critical drug-like properties, including solubility, lipophilicity, and metabolic stability, which are essential for achieving favorable pharmacokinetics.
-
Bioisosteric Potential: The pyrazole core itself can serve as a bioisostere for other functional groups like amides, offering novel intellectual property and potentially improved drug characteristics.[1]
This combination of biological relevance and synthetic tractability makes pyrazole carboxylic acid esters a high-priority target class in programs ranging from anti-inflammatory to oncology research.[4][5]
Core Synthetic Strategies: From Classical Foundations to Modern Innovations
The synthesis of the pyrazole core is most commonly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. The specific choice of starting materials and reaction conditions dictates the substitution pattern and overall efficiency of the synthesis.
The Knorr Pyrazole Synthesis: The Foundational Approach
The Knorr synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the pyrazole ring.[6][7] It involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine.
Causality and Strategic Choice: The power of the Knorr synthesis lies in its directness and the ready availability of diverse 1,3-dicarbonyl precursors. For the synthesis of the target esters, a β-ketoester (a type of 1,3-dicarbonyl) is a particularly astute choice. The reaction with hydrazine can be controlled to directly yield a pyrazolone, which is an aromatic keto tautomer.[8] This pyrazolone can then be further functionalized, or, more directly for our purposes, a 1,3-dioxo-ester can be used to directly form the pyrazole ester core.
Mechanistic Pathway: Knorr Synthesis
The reaction proceeds via initial condensation of the more reactive carbonyl (ketone) with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl (ester), followed by dehydration, yields the aromatic pyrazole ring.[7][8]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Abstract
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule. We move beyond simple data reporting to explain the strategic rationale behind employing a suite of orthogonal analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section details not only the experimental protocols but also the interpretative logic required to synthesize the data into a definitive structural assignment. This document is intended for researchers, chemists, and quality control specialists who require a robust and validated methodology for characterizing complex organic small molecules.
Introduction to the Target Molecule
Before delving into the analytical methodologies, a foundational understanding of the target molecule is essential. The structure combines a pyrazole core, an N-methyl group, an ethyl ester, and a trifluoromethyl substituent, each contributing unique spectroscopic signatures.
1.1. Chemical Identity and Structure
-
Systematic Name: this compound
-
Molecular Formula: C₈H₉F₃N₂O₂[1]
-
Molecular Weight: 222.16 g/mol [2]
-
CAS Number: 111493-74-4[2]
Figure 1: 2D Chemical Structure
1.2. Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 222.16 g/mol | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₉F₃N₂O₂ | --INVALID-LINK--[2] |
| Monoisotopic Mass | 222.06161 Da | --INVALID-LINK--[1] |
| XlogP | 1.7 | --INVALID-LINK--[1] |
The Strategic Approach to Structural Elucidation
A single analytical technique is rarely sufficient for unambiguous structure determination. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular formula, IR spectroscopy identifies functional groups, and a suite of NMR experiments maps the precise connectivity of the atoms.
2.1. The Orthogonal Elucidation Workflow
The logical flow of analysis ensures that information from one experiment informs the next, creating a self-validating cascade of evidence. This begins with confirming the mass and formula, proceeds to identifying the constituent parts, and concludes with assembling the complete atomic framework.
Caption: A strategic workflow for unambiguous structural elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
3.1. Rationale and Causality
High-Resolution Mass Spectrometry (HRMS) is the critical first step. Its primary purpose is to provide a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, distinguishing our target from isomers or compounds with similar nominal masses. Electron Impact (EI) ionization is often used for small, relatively stable molecules and can provide valuable fragmentation data.
3.2. Experimental Protocol: HRMS (EI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Use the instrument's software to calculate the elemental composition from the accurate mass.
-
Analyze the major fragment ions to gain initial structural insights.
-
3.3. Data Interpretation and Expected Fragmentation
The pyrazole ring is relatively stable, but predictable fragmentation patterns can be observed.[3] Cleavage adjacent to the carbonyl group of the ester is a common fragmentation pathway for esters.[4]
| Ion | m/z (Predicted) | Identity / Likely Loss |
| [M]⁺· | 222.06 | Molecular Ion |
| [M-OC₂H₅]⁺ | 177.04 | Loss of the ethoxy radical from the ester |
| [M-COOC₂H₅]⁺ | 149.04 | Loss of the entire ethyl carboxylate group |
| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1. Rationale and Causality
FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target, the most informative signals will be the C=O stretch of the ester and vibrations associated with the C-F bonds and the pyrazole ring.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using the clean, empty ATR crystal.
4.3. Key Expected Absorption Bands
The presence of the ester and trifluoromethyl groups will give rise to strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~1720-1740 | C=O Stretch | Ethyl Ester | [5] |
| ~1250-1350 | C-O Stretch | Ethyl Ester | |
| ~1100-1300 | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) | N/A |
| ~1450-1550 | C=N, C=C Stretch | Pyrazole Ring | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the precise structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments provides a complete picture of the atomic framework and connectivity.
5.1. ¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
-
-
Predicted ¹H NMR Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |
| b | ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |
| c | ~4.10 | Singlet | 3H | N-CH₃ |
| d | ~7.20 | Singlet | 1H | Pyrazole C4-H |
5.2. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
-
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Processing: Fourier transform and phase correct the spectrum.
-
-
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -O-CH₂-C H₃ |
| ~39.0 | N-C H₃ |
| ~62.0 | -O-C H₂-CH₃ |
| ~110.0 | Pyrazole C 4 |
| ~120.0 (quartet, J_CF ≈ 270 Hz) | C F₃ |
| ~140.0 | Pyrazole C 5 |
| ~145.0 | Pyrazole C 3 |
| ~160.0 | Ester C =O |
5.3. ¹⁹F NMR: Trifluoromethyl Confirmation
¹⁹F NMR is highly specific and confirms the presence and electronic environment of the trifluoromethyl group. A single peak is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.
-
Protocol:
-
Sample Preparation: Use the same sample.
-
Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Prediction: A singlet is expected around -60 to -70 ppm (relative to CFCl₃).
-
5.4. 2D NMR: Assembling the Pieces
While 1D NMR suggests the structure, 2D NMR provides definitive proof of connectivity.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[7] It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[7] This allows us to connect the individual spin systems (like the ethyl group) to the rest of the molecule.
-
Protocol (HSQC/HMBC):
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) is beneficial.
-
Acquisition: Run standard HSQC and HMBC pulse programs. For HMBC, the long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.[6]
-
Analysis: Correlate cross-peaks to build the molecular framework.
-
HMBC Connectivity Diagram
Key correlations that would confirm the structure include:
-
The pyrazole C4-H proton showing a correlation to the ester carbonyl carbon (C=O).
-
The N-CH₃ protons showing correlations to the pyrazole ring carbons C5 and C3.
-
The ethyl ester -O-CH₂- protons showing a correlation to the ester carbonyl carbon (C=O).
Caption: Key HMBC correlations confirming the molecular framework.
Data Integration and Final Confirmation
The definitive structural elucidation is achieved by synthesizing the data from all techniques:
-
HRMS confirms the elemental formula C₈H₉F₃N₂O₂.
-
FT-IR confirms the presence of an ester (C=O) and a trifluoromethyl (C-F) group.
-
¹H, ¹³C, and ¹⁹F NMR provide the number and type of hydrogen, carbon, and fluorine environments, which perfectly match the proposed structure.
-
HSQC links the proton signals to their directly attached carbons.
-
HMBC provides the final, unambiguous proof of connectivity, linking the N-methyl group, the ethyl ester, and the trifluoromethyl group to the correct positions on the pyrazole ring.
This integrated and orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in the assigned structure of this compound.
References
- 1. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to GW501516 (Cardarine): Properties, Mechanism, and Research Applications
An authoritative guide for researchers, scientists, and drug development professionals on the potent and selective PPARδ agonist, GW501516.
Introduction
GW501516, also widely known as Cardarine or Endurobol, is a synthetic, potent, and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including dyslipidemia.[1][2] Despite promising preclinical and early clinical findings in its ability to modulate lipid metabolism and enhance fatty acid oxidation, its development was halted in 2007 due to findings from animal studies that indicated a rapid induction of cancer in multiple organs.[2]
This guide provides a comprehensive technical overview of GW501516, detailing its physicochemical properties, mechanism of action, biological effects, and relevant experimental protocols and analytical methods. It is intended to serve as a resource for researchers in the fields of metabolic disease, endocrinology, and drug discovery, as well as for professionals in the anti-doping community.
Physicochemical Properties
GW501516 is a white to beige crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [2] |
| InChIKey | KKZBEVWDQREDBA-UHFFFAOYSA-N | InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |
| Molecular Formula | C21H18F3NO3S2 | [2] |
| Molecular Weight | 453.49 g/mol | [2] |
| Melting Point | 134-136 °C | [1] |
| Solubility | DMSO: ~20 mg/mLEthanol: ~12 mg/mLDMF: ~25 mg/mLWater: Insoluble | [3] |
| pKa (Predicted) | 3.17 ± 0.10 | [1] |
| logP (Predicted) | 5.9 | [4] |
Mechanism of Action
GW501516 is a highly selective agonist for the PPARδ nuclear receptor, exhibiting high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) with over 1,000-fold selectivity compared to PPARα and PPARγ.[1][2] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5][6]
The primary mechanism of action of GW501516 involves the recruitment of the coactivator PGC-1α to the PPARδ/RXR heterodimer.[2] This leads to the upregulation of genes involved in fatty acid catabolism and energy expenditure.[1][2] A key consequence of PPARδ activation by GW501516 is a metabolic shift in energy source preference from glucose to lipids, particularly in skeletal muscle.[7] This "fatty acid shifting" is achieved through the increased expression of genes involved in fatty acid transport, β-oxidation, and mitochondrial respiration.[8]
Signaling Pathway of GW501516-Mediated PPARδ Activation
The following diagram illustrates the signaling cascade initiated by GW501516.
Caption: GW501516 signaling pathway.
Biological Effects
The activation of PPARδ by GW501516 elicits a range of biological effects, primarily related to metabolic regulation.
-
Enhanced Fatty Acid Metabolism: GW501516 stimulates fatty acid oxidation in skeletal muscle and adipose tissue.[4] This is associated with an upregulation of key enzymes in the β-oxidation pathway, such as Carnitine Palmitoyltransferase-1 (CPT-1).[9][10]
-
Improved Endurance: By promoting the use of fatty acids as an energy source, GW501516 spares glucose and enhances endurance in preclinical models.[2]
-
Lipid Profile Modulation: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).[2]
-
Anti-inflammatory Properties: GW501516 has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]
-
Carcinogenicity: Despite its beneficial metabolic effects, the primary reason for the cessation of its clinical development was the rapid development of cancerous tumors in multiple organs in animal studies.[2] The World Anti-Doping Agency (WADA) has issued warnings to athletes about the health risks associated with its use.[2]
Experimental Protocols
PPARδ Luciferase Reporter Gene Assay
This protocol is a representative method for assessing the activation of PPARδ by compounds like GW501516 in a cell-based system.
Objective: To quantify the dose-dependent activation of the human PPARδ receptor by GW501516.
Materials:
-
HEK293 cell line stably co-transfected with a full-length human PPARδ expression vector and a luciferase reporter vector containing PPREs.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GW501516 (Cardarine)
-
DMSO (vehicle control)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HEK293-PPARδ reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of GW501516 in DMSO. A typical concentration range would be from 1 pM to 1 µM. Prepare a vehicle control with DMSO alone.
-
Cell Treatment: Replace the culture medium with a fresh medium containing the different concentrations of GW501516 or the vehicle control. Incubate the plate for 24 hours.
-
Luciferase Assay: Following the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the fold activation of luciferase activity against the log concentration of GW501516 to generate a dose-response curve and determine the EC50 value.
Analytical Methods
The primary method for the detection and quantification of GW501516 and its metabolites in biological matrices (e.g., urine, blood, hair) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, which is crucial for anti-doping analysis. The main metabolites monitored are the sulfoxide and sulfone derivatives of GW501516.
Synthesis
An efficient synthesis of GW501516 has been reported in the literature, typically involving a multi-step process. A key step often involves the one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.
Safety and Handling
WARNING: GW501516 is a known carcinogen in animals and should be handled with extreme caution.[2] It is not approved for human use.
Laboratory Precautions:
-
Designated Area: All work with GW501516 should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves.
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If unavoidable, use a certified biological safety cabinet.
-
Waste Disposal: All contaminated materials, including pipette tips, gloves, and labware, must be disposed of as hazardous chemical waste according to institutional guidelines.
-
Decontamination: Decontaminate all work surfaces with an appropriate solvent after use.
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.
Conclusion
GW501516 (Cardarine) is a potent and selective PPARδ agonist with significant effects on fatty acid metabolism and endurance. While its therapeutic potential in metabolic diseases was initially promising, the profound carcinogenic effects observed in animal studies have led to the termination of its clinical development. It remains a valuable tool for in vitro and in vivo research aimed at understanding the roles of PPARδ in metabolic regulation. However, its use is strictly limited to a research context, and extreme caution must be exercised when handling this compound due to its known carcinogenicity.
References
- 1. GW-501516 | 317318-70-0 [chemicalbook.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Abstract
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound belonging to the pyrazole class. While primarily utilized as a synthetic intermediate, its structural motifs—specifically the trifluoromethyl and pyrazole core—are present in numerous molecules with significant biological activities, including agrochemicals and pharmaceuticals.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for conducting a preliminary but robust bioactivity screening of this compound. We will proceed from initial in silico predictions and physicochemical characterization to a tiered series of in vitro assays targeting potential cytotoxic, antimicrobial, herbicidal, insecticidal, and anti-inflammatory activities. The protocols detailed herein are designed to be self-validating and provide a clear rationale for each experimental choice, establishing a foundational dataset to guide future research and development.
Introduction: Rationale for Screening a Synthetic Intermediate
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[2][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Molecules possessing this combination have demonstrated potent activities, including anti-inflammatory (e.g., Celecoxib), antibacterial, and insecticidal properties.[2][3][4]
Given these precedents, this compound (henceforth referred to as "the compound"), despite its current role as a building block, warrants a preliminary investigation to uncover any intrinsic bioactivity. This process, often termed "lead discovery," is a critical first step in the pipeline for developing new drugs or agrochemicals.[5][6] Our screening cascade is designed to efficiently and cost-effectively probe a wide range of potential applications.
Part 1: Foundational Characterization: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet lab experiments, a computational assessment is essential. This "fail early, fail cheap" paradigm helps prioritize compounds with a higher likelihood of success.[7]
Physicochemical and ADMET Prediction
We will first assess the compound's "drug-likeness" using established criteria such as Lipinski's Rule of Five.[8][9][10][11][12] This rule of thumb evaluates if a compound has properties that would make it a likely orally active drug in humans.[9][11] The key parameters are:
-
Molecular Weight (MW) < 500 Daltons
-
LogP (octanol-water partition coefficient) < 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
Simultaneously, we will use in silico tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous open-access web servers and commercial software packages can provide these predictions.[7][13][14][15][16]
Table 1: Predicted Physicochemical Properties of the Compound
| Property | Predicted Value | Lipinski's Rule of Five Assessment | Source |
| Molecular Formula | C8H9F3N2O2 | N/A | Calculated |
| Molecular Weight | 238.17 g/mol | Pass (< 500) | Calculated |
| LogP | ~2.1 | Pass (< 5) | Predicted (e.g., SwissADME) |
| Hydrogen Bond Donors | 0 | Pass (≤ 5) | Calculated |
| Hydrogen Bond Acceptors | 4 | Pass (≤ 10) | Calculated |
| Overall Result | Compliant | High potential for oral bioavailability |
Note: Predicted values are illustrative and should be generated using a specific ADMET prediction tool.[14][15]
Bioactivity Prediction
Target prediction algorithms can screen the compound's structure against databases of known bioactive molecules to suggest potential biological targets. This helps to form hypotheses for the subsequent in vitro assays.
Part 2: The Screening Cascade: A Multi-Tiered In Vitro Approach
Our experimental workflow is designed as a cascade, starting with broad toxicity assessments and moving towards more specific, hypothesis-driven assays.
Caption: High-level workflow for preliminary bioactivity screening.
Tier 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing specific bioactivities, it is crucial to determine the compound's general toxicity to mammalian cells. A highly cytotoxic compound may produce false positives in other assays or have a limited therapeutic window. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human embryonic kidney (HEK293) or human liver cancer (HepG2) cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold serial dilutions in serum-free culture medium, ranging from 100 µM to 0.78 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[17][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[17][20]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 2: Illustrative Cytotoxicity Data
| Concentration (µM) | % Viability (Relative to Control) |
| 100 | 12.5% |
| 50 | 48.9% |
| 25 | 85.3% |
| 12.5 | 95.1% |
| 6.25 | 98.7% |
| Calculated IC₅₀ | ~51 µM |
Part 3: Tier 2: Hypothesis-Driven Screening
Based on the activities of related pyrazole compounds, we will test three hypotheses: antimicrobial, agrochemical, and therapeutic potential.
Antimicrobial Activity: Broth Microdilution Assay
Causality: Pyrazole derivatives have shown promise as antimicrobial agents.[3][4] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07) [22]
-
Organisms: Use representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).
-
Inoculum Preparation: Grow cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of 5 × 10⁵ CFU/mL in the assay wells.
-
Plate Preparation: In a 96-well plate, perform a 2-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to obtain concentrations from 128 µg/mL to 1 µg/mL.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate plates at 35°C for 18-24 hours for bacteria, or 48 hours for yeast.[21]
-
Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Agrochemical Potential: Herbicidal & Insecticidal Assays
Causality: Phenylpyrazole compounds are famously used as insecticides (e.g., Fipronil), and other pyrazole derivatives have shown herbicidal activity.[1] Simple, cost-effective bioassays can provide a first indication of such potential.
Protocol: Herbicidal Activity (Lettuce Seed Germination Assay) [25][26][27]
-
Setup: Place a filter paper in several petri dishes.
-
Treatment: Prepare aqueous solutions of the compound at various concentrations (e.g., 10, 100, 500 ppm), using a small amount of a surfactant if needed. Add 2 mL of each solution to a labeled petri dish. Use distilled water as a control.[26]
-
Seeding: Place 10-20 lettuce (Lactuca sativa) seeds in each dish.[27]
-
Incubation: Seal the dishes and incubate in the dark at room temperature for 5-7 days.[26][27]
-
Analysis: Measure the germination rate and the radicle (root) length in each dish. Compare the results to the control to determine the percent inhibition.[28][29]
Protocol: Insecticidal Activity (Topical Application on Drosophila melanogaster) [30][31][32][33][34]
-
Organisms: Use adult fruit flies (Drosophila melanogaster) as a model organism.
-
Compound Preparation: Prepare dilutions of the compound in acetone (e.g., 0.1, 1, 10 µg/µL).
-
Application: Anesthetize the flies using CO₂ or chilling. Using a microapplicator, apply 1 µL of the test solution to the dorsal thorax of each fly.[33] Use acetone as a vehicle control.
-
Observation: Place the flies in vials with food and observe mortality at 24 and 48 hours.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (lethal dose for 50% of the population).
Therapeutic Potential: COX-2 Enzyme Inhibition Assay
Causality: The pyrazole ring is the core structure of the selective COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug. Therefore, assessing the compound's ability to inhibit the COX-2 enzyme is a logical starting point for therapeutic screening. A fluorometric assay provides a sensitive and high-throughput method for this.[35]
Caption: Mechanism of a fluorometric COX-2 inhibition assay.
Protocol: Fluorometric COX-2 Inhibitor Screening [35][36][37][38]
-
Reagents: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a fluorometric probe, and a known inhibitor (e.g., Celecoxib) as a positive control.[35]
-
Plate Setup: In a 96-well black plate, add assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the reaction.[36][37][38]
-
Measurement: Immediately read the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).[35]
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control and calculate the IC₅₀ value.
Part 4: Data Interpretation & Future Directions
The preliminary screening will generate a set of quantitative metrics (IC₅₀, MIC, LD₅₀).
Table 3: Summary of Hypothetical Screening Results
| Assay Type | Target/Organism | Result Metric | Value | Interpretation |
| Cytotoxicity | HEK293 Cells | IC₅₀ | 51 µM | Moderate cytotoxicity. |
| Antibacterial | S. aureus | MIC | >128 µg/mL | No significant activity. |
| Antifungal | C. albicans | MIC | 64 µg/mL | Weak activity. |
| Herbicidal | L. sativa germination | IC₅₀ | 85 ppm | Moderate herbicidal effect. |
| Insecticidal | D. melanogaster | LD₅₀ | >100 µ g/fly | No significant activity. |
| Enzyme Inhibition | COX-2 | IC₅₀ | 15 µM | Potentially interesting activity. |
Based on these hypothetical results, the compound shows moderate herbicidal and COX-2 inhibitory activity with moderate general cytotoxicity. This profile suggests that further investigation could be warranted in two directions:
-
Agrochemical: Synthesize analogs to improve herbicidal potency while monitoring for increased cytotoxicity.
-
Therapeutic: Confirm COX-2 selectivity by testing against COX-1. If selective, proceed to medicinal chemistry efforts to enhance potency and reduce off-target toxicity.
This structured, multi-pronged screening approach provides a solid foundation for making informed decisions, ensuring that resources are directed toward the most promising avenues of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Integrated platform promises to accelerate drug discovery process - News [news.ucsc.edu]
- 6. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADMET-AI [admet.ai.greenstonebio.com]
- 15. ayushcoe.in [ayushcoe.in]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. journals.asm.org [journals.asm.org]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 27. BIO 131 Lab Manual - Lettuce Seeds [sites.google.com]
- 28. ogoapes.weebly.com [ogoapes.weebly.com]
- 29. Evaluation of Biological Response of Lettuce (Lactuca sativa L.) and Weeds to Safranal Allelochemical of Saffron (Crocus sativus) by Using Static Exposure Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Wiggle Index: An Open Source Bioassay to Assess Sub-Lethal Insecticide Response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchmgt.monash.edu [researchmgt.monash.edu]
- 32. Gene expression profiles of Drosophila melanogaster exposed to an insecticidal extract of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. bioone.org [bioone.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. assaygenie.com [assaygenie.com]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 38. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in Modern Fungicide Synthesis
Introduction: The Pyrazole Carboxamide Core in Crop Protection
The fight against fungal pathogens in agriculture is a continuous scientific endeavor, demanding novel chemical entities with high efficacy, low environmental impact, and robust resistance management profiles. Among the most significant breakthroughs in recent decades is the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] These compounds target a critical enzyme in the fungal respiratory chain, Complex II (Succinate Dehydrogenase), effectively halting energy production and leading to fungal cell death.[2][3]
At the heart of many potent SDHI fungicides lies the pyrazole carboxamide scaffold. This chemical motif serves as the primary pharmacophore, responsible for binding to the target enzyme.[4] Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a highly valuable and specialized building block for creating a specific subset of these advanced fungicides. The trifluoromethyl (CF3) group enhances metabolic stability and binding affinity, while the ester functionality provides a direct handle for conversion to the corresponding carboxylic acid and subsequent amide bond formation.
This document serves as a comprehensive technical guide for researchers and synthetic chemists. It details the strategic importance of this intermediate, explains the underlying biochemical mechanism, and provides detailed, field-tested protocols for its conversion into fungicidal lead compounds.
Section 1: Mechanism of Action - Targeting Fungal Respiration
The fungicidal activity of pyrazole carboxamides originates from their ability to inhibit succinate dehydrogenase (SDH). SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[5] It catalyzes the oxidation of succinate to fumarate, simultaneously reducing ubiquinone (Coenzyme Q) to ubiquinol.
Pyrazole carboxamide fungicides act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH complex.[6] The pyrazole ring and its substituents form critical hydrogen bonds and hydrophobic interactions within this site, preventing the natural substrate from binding and effectively shutting down the electron flow to Complex III. This disruption of cellular respiration leads to a rapid depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal death.[3]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Section 2: From Ester to Acid - Preparing the Key Intermediate
The first critical step in utilizing this compound is its conversion to the corresponding carboxylic acid. This is typically achieved through a straightforward saponification (base-catalyzed hydrolysis) reaction. The resulting carboxylic acid is the immediate precursor for amide coupling.
Protocol 2.1: Hydrolysis of this compound
This protocol describes a standard laboratory procedure for the saponification of the title ester to its carboxylic acid.
Rationale: Base-catalyzed hydrolysis is a robust and high-yielding method for converting esters to carboxylates. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in research settings due to its better solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions. A co-solvent system like THF/water ensures that both the organic ester and the aqueous base are mutually soluble, facilitating an efficient reaction.
Materials & Equipment:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up (Quench & Acidification): Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 2M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as a solid, which can be used in the next step without further purification or recrystallized if necessary.
Section 3: Application Protocol - Synthesis of Pyrazole Carboxamide Fungicides
With the carboxylic acid in hand, the final step is the formation of the amide bond with a desired amine moiety. The choice of amine determines the final properties and biological target spectrum of the fungicide. The synthesis of fungicides like Penthiopyrad involves the coupling of a similar pyrazole acid with a specific thienyl amine intermediate.[7][8]
This protocol provides a general yet robust method for this crucial amide coupling step, which is central to the synthesis of numerous pyrazole-based fungicides.[9][10]
Caption: General workflow for fungicide synthesis from the pyrazole ester.
Protocol 3.1: Amide Coupling via Acid Chloride Formation
Rationale: This two-step, one-pot procedure is a classic and highly effective method for amide bond formation. First, the carboxylic acid is converted to a more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted in situ with the target amine in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Materials & Equipment:
-
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (from Protocol 2.1)
-
Target amine (e.g., 2-aminobiphenyl derivative, thienylamine, etc.)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, magnetic stirrer, condenser, drying tube (CaCl₂)
-
Ice bath
-
Standard glassware for work-up and purification (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) at room temperature.
-
Activation: Heat the mixture to reflux (typically 40°C for DCM, or 70-80°C for toluene) for 1-3 hours until the evolution of gas ceases. Monitor by taking a small aliquot, quenching with methanol, and checking for methyl ester formation via TLC/LC-MS to confirm complete conversion.
-
Removal of Excess Reagent: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Amine Addition: In a separate flask, dissolve the target amine (1.0-1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the amine solution in an ice bath. Slowly add the solution of the acid chloride from step 3 to the stirring amine solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.
Data Summary Table
The choice of coupling conditions can be adapted for various amine substrates. The following table provides representative conditions for amide bond formation.
| Parameter | Method A: Acid Chloride | Method B: Peptide Coupling |
| Acid Activation | Thionyl Chloride (SOCl₂) | EDC (1.1 eq), HOBt (1.1 eq) |
| Solvent | Dichloromethane (DCM), Toluene | Dichloromethane (DCM), DMF |
| Base | Triethylamine (TEA), Pyridine | Triethylamine (TEA), DIPEA |
| Temperature | 0°C to Room Temp | 0°C to Room Temp |
| Typical Reaction Time | 4-16 hours | 12-24 hours |
| Advantages | Cost-effective, highly reactive | Milder conditions, good for sensitive substrates |
| Considerations | Harsh, generates HCl | More expensive reagents |
Section 4: Conclusion and Future Outlook
This compound is a cornerstone intermediate for the synthesis of specialized SDHI fungicides. The protocols outlined herein provide robust and reproducible methods for its conversion into the crucial carboxylic acid and subsequent coupling to form diverse fungicidal compounds. By understanding the underlying mechanism of action and mastering these synthetic transformations, researchers can efficiently generate novel analogues for screening and development. The modularity of this synthetic approach—combining the fixed pyrazole acid with a variable amine partner—allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation fungicides with improved potency, broader spectrum, and enhanced environmental profiles.
References
- 1. Page loading... [guidechem.com]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]
- 6. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals
An Application Note and Protocol for the Synthesis of Pyrazole-Based Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature and stable aromatic ring permit extensive structural modifications, leading to a vast array of derivatives with potent biological activities.[1] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a vital role in global crop protection.[1][2]
The pyrazole scaffold is considered a "privileged structure" in agrochemical discovery, a recurring motif found in numerous successful commercial products.[1] This is attributed to its ability to bind to a wide range of biological targets in pests, weeds, and fungi. This guide provides a detailed overview of the synthesis of pyrazole-based agrochemicals, complete with mechanistic insights, quantitative data, and detailed experimental protocols designed for practical application in a research and development setting.
Core Synthetic Methodologies for the Pyrazole Ring
The construction of the pyrazole core is the foundational step in synthesizing these agrochemicals. While several methods exist, the Knorr synthesis and its variations remain the most prevalent and robust approach.
The Knorr Pyrazole Synthesis: A Foundational Reaction
First reported by Ludwig Knorr in 1883, this synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] It is a powerful and straightforward method for creating polysubstituted pyrazoles, often in high yields.[5][6] The reaction is typically catalyzed by an acid.[5][7]
Causality and Mechanistic Insight: The reaction proceeds via an initial acid-catalyzed attack of a hydrazine nitrogen onto one of the carbonyl carbons to form an imine (or hydrazone).[5][8] The second nitrogen of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[7][8]
Controlling Regioselectivity: A significant consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomers can be formed.[3] The outcome is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens. For instance, in the reaction of a β-ketoester, the more electrophilic ketone moiety typically reacts first with the more nucleophilic and sterically less hindered nitrogen of the substituted hydrazine.[9]
Caption: Knorr pyrazole synthesis workflow.
Variations on Pyrazole Synthesis
While the Knorr synthesis is central, other methods are employed to access diverse pyrazole structures.
-
Synthesis from β-Ketoesters: A common variation uses β-ketoesters as the 1,3-dicarbonyl component, reacting with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[6]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazone) with an alkyne or alkene, providing a different route to the pyrazole core.[3][10]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and atom economy.[3][11]
Application Protocols for Representative Pyrazole-Based Agrochemicals
The following protocols provide detailed, step-by-step methodologies for the synthesis of key classes of pyrazole agrochemicals, demonstrating the practical application of the core synthetic principles.
Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
Many modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), are based on a pyrazole carboxamide scaffold.[1][12] The synthesis involves creating a pyrazole-4-carboxylic acid intermediate, followed by amide coupling. This protocol outlines a general procedure inspired by the synthesis of penthiopyrad intermediates.[13][14]
Workflow Overview:
Caption: Synthesis workflow for a pyrazole carboxamide fungicide.
Step A & B: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This two-step process first builds the pyrazole ring and then hydrolyzes the ester to the required carboxylic acid.[14]
| Reagent | Molar Eq. | Purpose | Key Parameters |
| Ethyl trifluoroacetoacetate | 1.0 | 1,3-Dicarbonyl source | Starting material |
| Triethyl orthoformate | 1.1 | Forms enol ether | Reactant |
| Methyl hydrazine | 1.0 | Hydrazine source | Forms pyrazole ring |
| Sodium Hydroxide (NaOH) | 1.5 | Base for hydrolysis | Saponification reagent |
| Ethanol (EtOH) | - | Solvent | Reaction medium |
| Hydrochloric Acid (HCl) | - | Acidification | To protonate carboxylate |
Detailed Protocol:
-
Knoevenagel Condensation & Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl trifluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).
-
Add a catalytic amount of acetic anhydride and heat the mixture to reflux for 2-3 hours to form the ethoxymethylene intermediate.
-
Cool the reaction mixture and dissolve it in ethanol.
-
Slowly add methyl hydrazine (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to reflux for 1 hour to ensure complete cyclization.
-
Remove the solvent under reduced pressure to obtain crude ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.
-
The product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
-
Protocol 2: Synthesis of a Phenylpyrazole Insecticide (Fipronil)
Fipronil is a broad-spectrum insecticide that acts as a GABA-gated chloride channel antagonist.[1] Its synthesis is a multi-step process, with a key final step involving the selective oxidation of a thioether to a sulfoxide.[15][16]
Step: Oxidation of Thio-precursor to Fipronil
This protocol focuses on the critical oxidation step, which converts the immediate precursor to the active Fipronil molecule.[15][17]
| Reagent | Molar Eq. | Purpose | Key Parameters |
| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | 1.0 | Precursor | Starting material |
| Trichloroacetic acid | - | Solvent/Acid | Reaction medium |
| Hydrogen Peroxide (H₂O₂) (50% aq.) | ~1.0-1.2 | Oxidizing Agent | Forms the sulfoxide |
| Boric Acid | Catalytic | Co-catalyst | May improve selectivity |
| Chlorobenzene | - | Co-solvent/Purification | Reaction and purification |
Detailed Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a mixture of trichloroacetic acid and chlorobenzene.
-
Add a catalytic amount of boric acid.
-
Add the thio-precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (1.0 eq).
-
Stir the mixture and cool the contents to 15-20°C using an ice bath.
-
-
Oxidation:
-
Slowly add 50% aqueous hydrogen peroxide (~1.1 eq) to the cooled reaction mixture, ensuring the temperature remains between 15-20°C.
-
After the addition is complete, stir the reaction mass vigorously at this temperature for 20-24 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.[18]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Dilute the mixture with water and chlorobenzene. Separate the organic layer.
-
Wash the organic layer with an aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Fipronil.
-
The crude product can be purified by recrystallization from a solvent system such as chlorobenzene and ethyl acetate to yield Fipronil with >97% purity.[15]
-
Protocol 3: Synthesis of a Pyrazole-Based Herbicide
Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[19][20] These are often N-acyl pyrazole derivatives. This protocol describes the synthesis of a 3-phenyl-1-acyl-pyrazole-4-benzophenone, a scaffold with demonstrated herbicidal activity.[19][21]
Workflow Overview:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Penthiopyrad (Ref: MTF 753) [sitem.herts.ac.uk]
- 14. globethesis.com [globethesis.com]
- 15. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 16. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 17. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 18. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 19. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
The Strategic Application of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: A Scaffold of Significant Potential
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of clinically significant therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have cemented its role as a cornerstone of medicinal chemistry. The strategic incorporation of a trifluoromethyl group and an ethyl carboxylate moiety, as seen in Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, further enhances its desirability as a building block for novel pharmaceuticals.
The trifluoromethyl group is particularly noteworthy for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature can influence acidity, basicity, and hydrogen bonding capabilities, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism. The ethyl carboxylate provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will delve into its synthetic pathways, explore its utility in the design of targeted therapies, and provide detailed protocols for its application in drug discovery workflows.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O₂ | PubChem[1] |
| Molecular Weight | 208.14 g/mol | PubChem[1] |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | PubChem[1] |
| CAS Number | 129768-30-5 | PubChem[1] |
The pyrazole core, substituted with a methyl group at the N1 position, a trifluoromethyl group at C5, and an ethyl carboxylate at C3, presents a unique combination of features that are highly advantageous in medicinal chemistry. The trifluoromethyl group, in particular, significantly enhances the compound's reactivity and solubility in organic solvents, which is crucial for efficient organic synthesis[2].
Core Applications in Drug Discovery
The versatility of the pyrazole scaffold has led to its exploration in a wide array of therapeutic areas. The specific substitution pattern of this compound makes it an especially promising starting point for the development of agents targeting cancer, inflammation, and infectious diseases.
Oncology
The pyrazole moiety is a common feature in many anti-cancer agents[3]. Derivatives of pyrazole have been shown to exhibit significant cytotoxic potential against various cancer cell lines[3]. The incorporation of a trifluoromethyl group can further enhance this activity. For instance, trifluoromethyl-containing compounds are known to modulate the activity of key signaling pathways implicated in cancer progression.
Protocol 1: Synthesis of Novel Pyrazole-Based Anti-Cancer Agents
This protocol outlines a general approach for the derivatization of this compound to generate a library of potential anti-cancer compounds.
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the resulting 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Step 2: Amide Coupling with Bioactive Amines
-
Activate the carboxylic acid from Step 1 using a coupling agent such as HATU or EDC/HOBt in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add an equimolar amount of the desired amine. A diverse library of amines with known pharmacophores can be used.
-
Add a non-nucleophilic base, such as DIPEA, to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the resulting amide product using column chromatography or preparative HPLC.
Step 3: In Vitro Cytotoxicity Screening
-
Culture a panel of relevant cancer cell lines (e.g., A549, HepG-2, MCF-7) in appropriate media.
-
Treat the cells with a range of concentrations of the synthesized pyrazole derivatives.
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Calculate the IC50 value for each compound to determine its cytotoxic potency.
Workflow for Synthesis and Screening of Pyrazole Derivatives
Caption: Synthetic and screening workflow for novel pyrazole-based anti-cancer agents.
Anti-inflammatory Applications
Pyrazole derivatives have demonstrated significant anti-inflammatory activity[4][5]. The core structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel pyrazole-based anti-inflammatory agents with improved safety profiles remains an active area of research.
Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This in vivo protocol is a standard method for assessing the anti-inflammatory potential of novel compounds[5].
Step 1: Animal Acclimatization and Grouping
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and experimental groups for each dose of the test compound.
Step 2: Compound Administration
-
Administer the test compounds (synthesized from this compound) and the standard drug orally or intraperitoneally.
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
Step 3: Induction of Inflammation
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
Step 4: Measurement of Paw Edema
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Step 5: Data Analysis
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Analyze the data statistically using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal agents[6][7]. The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel antimicrobials. For instance, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated potent antimicrobial activity[6].
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This in vitro protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step 1: Preparation of Microbial Inoculum
-
Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
Step 2: Preparation of Compound Dilutions
-
Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
Step 3: Inoculation and Incubation
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Step 4: Determination of MIC
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
An indicator dye, such as resazurin, can be added to aid in the determination of microbial viability.
Logical Flow for Antimicrobial Screening
Caption: Workflow for the identification of lead antimicrobial compounds.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of the trifluoromethyl group, provide a solid foundation for the design and synthesis of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and application notes provided herein offer a framework for researchers to harness the full potential of this remarkable scaffold in their drug discovery endeavors. Future research will undoubtedly continue to uncover new and exciting applications for this and related pyrazole derivatives in the ongoing quest for innovative medicines.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds
In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity.[3] Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate emerges as a highly valuable building block, combining these key features. Its structure offers multiple reaction sites for diversification, making it a critical intermediate for generating libraries of novel compounds in the pursuit of new chemical entities (NCEs).[4]
This guide provides a detailed technical overview, including synthesis protocols and characterization data, for this compound, designed for researchers and scientists in pharmaceutical development.
Section 1: Regioselective Synthesis of the Intermediate
The synthesis of 1,3,5-trisubstituted pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines can often lead to a mixture of regioisomers. The protocol outlined below is designed to favor the formation of the desired N-methyl isomer through a controlled cyclocondensation reaction. The key starting material is ethyl 4,4,4-trifluoroacetoacetate, which reacts with methylhydrazine.
Causality of Experimental Design:
-
Solvent Choice (Ethanol): Ethanol is a polar protic solvent that effectively solubilizes the reactants and facilitates the proton transfer steps inherent in the condensation and cyclization mechanism.
-
Temperature Control: The initial reaction is conducted at a low temperature to control the rate of the initial condensation between the highly reactive methylhydrazine and the ketone carbonyl of the ethyl 4,4,4-trifluoroacetoacetate. The subsequent refluxing provides the necessary energy to drive the cyclization and dehydration to completion.
-
Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazine, which is the rate-determining step for the initial adduct formation.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol) and absolute ethanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of methylhydrazine (4.8 g, 105 mmol, 1.05 eq) and glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) in ethanol (20 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound as a pale yellow oil.
Section 2: Application in Pharmaceutical Scaffolding via Amide Coupling
The ethyl ester functionality of the title compound is an ideal handle for further modification. A common and highly effective strategy in drug discovery is the conversion of this ester into a diverse library of amides. This is typically a two-step process: (1) hydrolysis of the ester to the corresponding carboxylic acid, and (2) coupling of the acid with a wide range of primary or secondary amines using a peptide coupling agent.
Causality of Experimental Design:
-
Hydrolysis (LiOH): Lithium hydroxide is a strong base suitable for saponification. Using a mixture of THF/water ensures the solubility of both the relatively nonpolar pyrazole ester and the ionic hydroxide salt.
-
Amide Coupling (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). It functions by activating the carboxylic acid to form a highly reactive acyl-intermediate.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl salt of the amine (if it's a hydrochloride salt) and to facilitate the coupling reaction without competing as a nucleophile.
Protocol 2A: Hydrolysis to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
-
Setup: Dissolve this compound (22.2 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 200 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 200 mmol, 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum to yield the carboxylic acid product.
Protocol 2B: HATU-Mediated Amide Coupling
-
Setup: To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (1.94 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL), add HATU (4.18 g, 11 mmol, 1.1 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.07 g, 10 mmol, 1.0 eq) followed by the dropwise addition of DIPEA (3.87 g, 30 mmol, 3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-6 hours until the starting acid is consumed (monitored by TLC or LC-MS).
-
Workup: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with 5% aqueous LiCl solution (3 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash chromatography or recrystallization to obtain the final amide product.
Section 3: Physicochemical and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate. The data below is based on computational predictions and typical spectral values for similar structures.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉F₃N₂O₂ | [5] |
| Molecular Weight | 222.17 g/mol | [5] |
| Appearance | Colorless to pale yellow oil | - |
| XlogP (predicted) | 1.7 | [5] |
| Monoisotopic Mass | 222.06161 Da | [5] |
Table 2: Analytical Data for Quality Control
| Technique | Data / Expected Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15 (s, 1H, pyrazole-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 4.10 (s, 3H, N-CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 162.0 (C=O), 143.5 (q, JCF=39 Hz, C-CF₃), 138.0 (C-COOEt), 121.5 (q, JCF=269 Hz, CF₃), 108.0 (pyrazole CH), 62.0 (-OCH₂), 38.5 (N-CH₃), 14.2 (-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -61.5 (s, 3F, -CF₃). |
| Mass Spec (ESI+) | m/z: 223.0689 [M+H]⁺, 245.0508 [M+Na]⁺.[5] |
Analytical Protocols (General)
-
NMR Spectroscopy: Samples should be prepared by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the exact mass of the compound.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. The synthetic and derivatization protocols provided herein are robust and scalable, offering a clear pathway to novel molecular entities. Its strategic design allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs targeting a wide array of diseases.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]
One-pot synthesis of functionalized N-trifluoromethyl pyrazoles.
Application Notes and Protocols
Topic: One-Pot Synthesis of Functionalized N-Trifluoromethyl Pyrazoles Reference ID: AN-PYR-CF3-2025
One-Pot Synthesis of N-Trifluoromethyl Pyrazoles via In Situ Generation and Trapping of Trifluoromethylhydrazine
Abstract
This application note details a robust and operationally simple one-pot method for synthesizing diversely functionalized N-trifluoromethyl pyrazoles. Traditional methods for installing the N-CF₃ moiety often require harsh conditions or utilize environmentally detrimental reagents.[1][2] This protocol circumvents these challenges by employing a stable, easily handled precursor, di-Boc-protected trifluoromethylhydrazine. Through in situ acidic deprotection, a transient and highly reactive trifluoromethylhydrazine intermediate is generated and immediately trapped by a variety of 1,3-dicarbonyl compounds. The subsequent cyclization and dehydration proceed smoothly in the same reaction vessel to afford the desired N-trifluoromethyl pyrazoles in good to excellent yields. This method provides a direct and efficient pathway to a class of compounds of significant interest in medicinal chemistry and drug development.
Introduction: The Value of the N-Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug properties such as metabolic stability, cell permeability, lipophilicity, and binding affinity.[1] While C-trifluoromethylated heterocycles are common, the N-trifluoromethyl (N-CF₃) moiety on azole rings represents a more recent and arguably underexplored functional group.[3]
N-trifluoromethyl azoles, including pyrazoles, exhibit excellent stability in aqueous media, a significant advantage over N-trifluoromethyl amines which are often prone to hydrolysis.[3] The N-CF₃ group can serve as a bioisostere for larger alkyl groups like isopropyl or tert-butyl while imparting unique electronic properties.[3] The challenge, however, has been in their synthesis. Early methods often involved multi-step sequences with hazardous reagents like dibromodifluoromethane (CF₂Br₂), a class 1 ozone-depleting substance.[1][2] The development of a streamlined, one-pot synthesis from readily available starting materials is therefore a critical enabling step for researchers in drug discovery.
Core Synthetic Strategy: Taming a Transient Intermediate
The central challenge in using trifluoromethylhydrazine (H₂N-NHCF₃) as a building block is its inherent instability. Recent studies have quantified its solution-state half-life at approximately six hours, making its isolation and storage impractical for routine use.[1] The strategy outlined here overcomes this limitation by generating the reactive hydrazine in situ from a stable precursor, di-Boc trifluoromethylhydrazine, which is readily prepared from common reagents.[1]
The overall workflow is a classic example of a "transient intermediate" approach:
-
In Situ Deprotection: An acid, such as HCl in dioxane, is used to efficiently remove the two Boc (tert-butyloxycarbonyl) protecting groups from the stable precursor.
-
Trapping and Cyclization: The liberated trifluoromethylhydrazine immediately reacts with a 1,3-dicarbonyl compound present in the same pot. This is a standard Knorr-type pyrazole synthesis involving condensation, cyclization, and dehydration to form the aromatic pyrazole ring.
This one-pot process is highly efficient precisely because the unstable intermediate is consumed as soon as it is formed, preventing decomposition and maximizing yield.
Figure 1: Conceptual workflow of the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole.[1]
3.1. Materials and Equipment
-
Reagents: Di-Boc-trifluoromethylhydrazine, Acetylacetone (2,4-pentanedione), 4 M HCl in 1,4-dioxane, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/outlet, dropping funnel, rotary evaporator, standard laboratory glassware for workup and purification, silica gel for column chromatography.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add di-Boc-trifluoromethylhydrazine (1.0 mmol, 1.0 equiv) and acetylacetone (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Dissolve the reagents in dichloromethane (10 mL).
-
Initiation of Deprotection: Stir the solution at room temperature (approx. 20-25 °C) under a nitrogen atmosphere. Slowly add 4 M HCl in 1,4-dioxane (3.0 mL, 12.0 mmol, 12.0 equiv) dropwise over 5 minutes.
-
Causality Note: The large excess of acid ensures the rapid and complete removal of both Boc protecting groups, which is essential for generating the trifluoromethylhydrazine intermediate efficiently. The reaction is mildly exothermic.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-trifluoromethyl pyrazole product.
Reaction Scope and Data
The versatility of this one-pot protocol has been demonstrated across a range of 1,3-dicarbonyl substrates, providing access to pyrazoles with diverse substitution patterns.[1]
| Entry | 1,3-Dicarbonyl Substrate | Pyrazole Product | Yield (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole | 91 |
| 2 | Dibenzoylmethane | 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | 85 |
| 3 | Ethyl Acetoacetate | 5-Methyl-3-oxo-2-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carboxylate | 75 |
| 4 | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 88 |
| 5 | 2-Acetylcyclohexanone | 3-Methyl-1-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 65 |
Data synthesized from Li, B., et al. (2024). J. Org. Chem.[1]
Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway for pyrazole formation, initiated by the acid-catalyzed deprotection of the hydrazine.
Figure 2: Key stages of the reaction mechanism.
-
Deprotection: The di-Boc precursor is protonated by HCl, leading to the loss of both Boc groups as isobutylene and carbon dioxide, liberating free trifluoromethylhydrazine.
-
Nucleophilic Addition: The more nucleophilic nitrogen of the generated trifluoromethylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: A molecule of water is eliminated to form a key hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered heterocyclic ring.
-
Dehydration: A final elimination of a water molecule from this cyclic intermediate results in the formation of the stable, aromatic N-trifluoromethyl pyrazole ring.
Conclusion
The described one-pot synthesis provides a highly effective and practical route to functionalized N-trifluoromethyl pyrazoles. By leveraging a stable, protected hydrazine precursor and generating the reactive intermediate in situ, this method avoids the challenges associated with the handling of unstable reagents. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in medicinal chemistry, agrochemistry, and materials science, facilitating the exploration of this promising class of fluorinated heterocyles.
References
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Trifluoromethylated Pyrazoles
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research.[1] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of bioactive molecules.[2][3] Among these scaffolds, the pyrazole ring is a "privileged structure," appearing in numerous approved drugs and agricultural products.[2][4][5] Consequently, the development of robust and scalable methods for the synthesis of trifluoromethylated pyrazoles is of paramount importance for researchers in drug discovery and development.[4][6]
This guide provides a detailed overview of established and scalable laboratory methods for synthesizing trifluoromethylated pyrazoles. It moves beyond a simple recitation of procedures to explain the underlying chemical principles and practical considerations necessary for successful scale-up, ensuring both efficiency and safety.
Synthetic Strategies: Pathways to Trifluoromethylated Pyrazoles
The synthesis of trifluoromethylated pyrazoles can be broadly categorized into two main approaches:
-
Construction of the pyrazole ring with a trifluoromethyl-containing building block.
-
Direct trifluoromethylation of a pre-formed pyrazole ring.
This guide will focus on the first approach, as it often provides better control over regioselectivity and is frequently more amenable to scale-up. The most common and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7]
Key Synthetic Workflow: Cyclocondensation of Trifluoromethylated 1,3-Diketones
The reaction of a trifluoromethylated β-diketone with a hydrazine is a foundational method for preparing a wide variety of trifluoromethylated pyrazoles. The choice of hydrazine (unsubstituted, monosubstituted, or salts) determines the substitution pattern on the pyrazole nitrogen.
Figure 1: General workflow for the synthesis of trifluoromethylated pyrazoles via cyclocondensation.
Protocol 1: Synthesis of 1-Aryl-5-aryl-3-(trifluoromethyl)pyrazoles
This protocol details a highly regioselective method for the synthesis of 1,5-diaryl-3-(trifluoromethyl)pyrazoles, a scaffold of significant interest in medicinal chemistry. The procedure is adapted from established methodologies and optimized for laboratory scale-up.[7]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 326-06-7 | Sigma-Aldrich | Starting β-diketone |
| Phenylhydrazine hydrochloride | 59-88-1 | Sigma-Aldrich | Hydrazine source |
| Glacial Acetic Acid | 64-19-7 | Fisher Chemical | Solvent and catalyst |
| Ethanol (95%) | 64-17-5 | VWR Chemicals | Recrystallization solvent |
| Sodium Bicarbonate | 144-55-8 | EMD Millipore | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Acros Organics | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (21.6 g, 100 mmol) and glacial acetic acid (200 mL).
-
Reagent Addition: While stirring, add phenylhydrazine hydrochloride (14.5 g, 100 mmol) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 1 L of ice-cold water with stirring.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol (95%).
-
Filter the purified crystals and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
-
Expected Results
| Parameter | Value |
| Yield | 85-92% |
| Purity | >98% (by HPLC) |
| Appearance | Off-white crystalline solid |
Protocol 2: Silver-Catalyzed Synthesis of 5-Aryl-3-(trifluoromethyl)pyrazoles
This method provides an alternative route that can be advantageous for certain substrates, utilizing a silver catalyst for the reaction between N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N'-Benzylidene-4-methylbenzenesulfonohydrazide | 1678-54-2 | Combi-Blocks | Hydrazone precursor |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | Oakwood Chemical | Trifluoromethylated building block |
| Silver Carbonate (Ag₂CO₃) | 534-16-7 | Strem Chemicals | Catalyst |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Sigma-Aldrich | Solvent |
| Celite® | 61790-53-2 | Sigma-Aldrich | Filtration aid |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL Schlenk flask under a nitrogen atmosphere, combine N'-benzylidene-4-methylbenzenesulfonohydrazide (14.5 g, 50 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (11.0 g, 60 mmol), and silver carbonate (1.38 g, 5 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (100 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the silver salts, washing the pad with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Results
| Parameter | Value |
| Yield | 70-85% |
| Purity | >97% (by HPLC) |
| Appearance | White to pale yellow solid |
Scale-Up Considerations: From Benchtop to Pilot Plant
Scaling up the synthesis of trifluoromethylated pyrazoles introduces challenges that are not always apparent at the milligram scale.[8] Careful planning and a thorough understanding of the reaction's thermodynamics and kinetics are crucial for a safe and successful scale-up.[9]
Thermal Management
-
Exothermicity: The cyclocondensation reaction can be exothermic, especially during the initial addition of the hydrazine.[9] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8]
-
Mitigation Strategies:
-
Slow, controlled addition of the limiting reagent.
-
Use of a jacketed reactor with an efficient cooling system.
-
Dilution of the reaction mixture, though this may impact reaction kinetics and increase solvent waste.[8]
-
-
Mixing and Mass Transfer
-
Homogeneity: Inadequate mixing can lead to localized "hot spots" and the formation of impurities.
-
Mitigation Strategies:
-
Transition from magnetic stirring to mechanical overhead stirring.
-
Proper impeller design and placement to ensure efficient mixing of solids and liquids.
-
-
Purification and Isolation
-
Crystallization: Recrystallization is often the most effective and economical method for purifying solid products at scale.
-
Optimization: The cooling rate, solvent choice, and seeding can all be optimized to control crystal size and purity.
-
-
Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. It is generally reserved for high-value products or when crystallization is not feasible.
Safety Considerations
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic.[9] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoromethylating Agents: Some trifluoromethylating agents can be hazardous. A thorough risk assessment should be conducted before handling any new reagent.[10]
-
Pressure Build-up: Be aware of potential gas evolution, especially in closed systems. Ensure adequate venting.
Figure 2: Key considerations for scaling up pyrazole synthesis.
Conclusion
The synthesis of trifluoromethylated pyrazoles is a well-established field with a variety of reliable methods. The protocols detailed in this guide provide a solid foundation for researchers to produce these valuable compounds on a laboratory scale. By understanding the underlying chemical principles and proactively addressing the challenges of scale-up, scientists can efficiently and safely synthesize the quantities of material needed to advance their research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]
- 7. mdpi.com [mdpi.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: A Strategic Workflow for the Discovery and Validation of Novel Anti-Inflammatory Therapeutics
An Application Guide for Researchers and Drug Development Professionals
Introduction: Beyond Symptom Management to Targeted Intervention
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet devastating when dysregulated.[1][2] Chronic inflammatory states are the bedrock of numerous human pathologies, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and even contribute significantly to cardiovascular disease and neurodegeneration.[3][4][5] For decades, the anti-inflammatory armamentarium has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids. While effective, their broad mechanisms of action are frequently associated with significant side effects.[4][6]
The advent of biologics, such as TNF-α neutralizing antibodies, marked a paradigm shift towards targeted therapies.[4] However, challenges related to cost, administration, and patient non-response persist.[3] This has fueled an intensive search for novel, small-molecule inhibitors that can precisely modulate the intricate signaling networks governing the inflammatory response.[3][6]
This guide provides a comprehensive, field-proven workflow for the identification and preclinical validation of novel anti-inflammatory drug candidates. We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-step screening cascade, from high-throughput cell-based assays to in vivo proof-of-concept studies.
Pillar 1: Understanding the Inflammatory Hubs - Key Signaling Pathways
A successful drug discovery campaign begins with a deep understanding of the molecular circuitry of inflammation. Several key pathways have emerged as highly "druggable" targets. Identifying compounds that modulate these pathways is a primary goal.
The NF-κB Signaling Pathway: The Master Regulator
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a central hub for inflammatory gene expression.[7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[7][9][10] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and drive the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][11] Dysregulated NF-κB signaling is a hallmark of many chronic inflammatory diseases, making it a prime target for therapeutic intervention.[7][12]
Caption: The canonical NF-κB signaling pathway activated by LPS-TLR4 engagement.
The JAK-STAT Pathway: The Cytokine Superhighway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling route for a wide array of cytokines and growth factors that are critical to inflammation and immunity.[13] Ligand binding to cytokine receptors activates associated JAKs, which then phosphorylate the receptor.[13] This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[13] Given its central role in mediating signals for numerous pro-inflammatory cytokines, the JAK-STAT pathway is a validated and highly successful target for treating autoimmune diseases like rheumatoid arthritis.[14][15][16]
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
The NLRP3 Inflammasome: The Intracellular Danger Sensor
The NLRP3 inflammasome is a multi-protein complex within the cell's cytoplasm that detects a wide range of pathogenic and sterile danger signals.[17][18] Its activation is a two-step process. A "priming" signal, often via NF-κB, upregulates the expression of NLRP3 and pro-IL-1β. A second "activation" signal (e.g., ATP efflux, crystalline structures) triggers the assembly of the inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[9] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[9][18] Aberrant NLRP3 activation is implicated in a host of diseases, making it an exciting therapeutic target.[17][18][19][20]
Pillar 2: A Validated Screening Cascade for Hit Identification
Drug discovery is a process of attrition. A tiered screening approach is essential to efficiently identify promising compounds from large libraries and eliminate non-viable candidates early. This "fail fast, fail cheap" strategy maximizes resource allocation.
Caption: A logical workflow for anti-inflammatory drug discovery screening.
Application Protocol 1: In Vitro Primary Screening
Objective: To develop and execute a robust, high-throughput screening (HTS) assay to identify compounds that inhibit the production of a key pro-inflammatory cytokine.[6][21]
Protocol 1.1: LPS-Induced TNF-α Secretion in a Monocytic Cell Line
This assay uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce inflammatory cytokines in response to LPS stimulation.[22] The release of TNF-α is a reliable and easily quantifiable endpoint for primary screening.[22]
Materials & Reagents:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Compound library dissolved in DMSO
-
Dexamethasone (positive control)
-
Cell Titer-Glo® Luminescent Cell Viability Assay
-
Human TNF-α ELISA Kit
-
384-well clear-bottom, black-walled assay plates
-
384-well white opaque plates (for viability)
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 + 10% FBS + 1% Pen-Strep at 37°C, 5% CO₂.
-
To differentiate, seed cells in 384-well assay plates at a density of 3 x 10⁴ cells/well in media containing 50 ng/mL PMA.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
Scientist's Note: PMA-induced differentiation mimics the maturation of monocytes into macrophages, rendering them responsive to inflammatory stimuli like LPS. This adherence is a critical phenotypic checkpoint.
-
-
Compound Treatment:
-
After differentiation, gently wash the cells with pre-warmed serum-free RPMI to remove PMA and non-adherent cells.
-
Add 20 µL of fresh culture medium (RPMI + 2% FBS) to each well.
-
Using an acoustic liquid handler or pin tool, transfer ~100 nL of compound from the library plates to the assay plates for a final concentration of 10 µM. Include wells for vehicle control (DMSO) and positive control (1 µM Dexamethasone).
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Scientist's Note: A 1-hour pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory challenge is introduced.
-
-
Inflammatory Stimulation:
-
Prepare a 2X working solution of LPS in culture medium (final concentration 100 ng/mL).
-
Add 20 µL of the LPS solution to all wells except for the unstimulated (negative) controls.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Scientist's Note: The 4-6 hour time point typically corresponds to the peak of TNF-α transcription and secretion in this model. This window is optimized to maximize the assay signal-to-background ratio.[22]
-
-
Endpoint Measurement - TNF-α ELISA:
-
Carefully collect 10 µL of supernatant from each well for the ELISA.
-
Perform the TNF-α ELISA according to the manufacturer's protocol. Read absorbance on a plate reader.
-
-
Endpoint Measurement - Cell Viability (Counter-screen):
-
To the remaining cells in the assay plate, add an equal volume of Cell Titer-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Scientist's Note: This counter-screen is essential to eliminate cytotoxic compounds. A compound that "inhibits" TNF-α production simply by killing the cells is not a viable hit. True hits should reduce cytokine secretion without significantly impacting cell viability.
-
Data Analysis:
-
Normalize TNF-α secretion data: % Inhibition = 100 * (1 - [Sample - Negative Control] / [Positive Control - Negative Control]).
-
Normalize Viability data: % Viability = 100 * (Sample Luminescence / Vehicle Control Luminescence).
-
Define a "hit" as a compound with >50% inhibition of TNF-α and >80% cell viability.
| Parameter | Vehicle (DMSO + LPS) | Dexamethasone (1µM) | Hit Compound (10µM) | Cytotoxic Compound (10µM) |
| TNF-α (pg/mL) | 2500 | 250 | 800 | 150 |
| % Inhibition | 0% | 90% | 68% | 94% |
| Cell Viability | 100% | 98% | 95% | 20% |
| Outcome | - | - | Valid Hit | Cytotoxic False Positive |
Application Protocol 2: In Vivo Proof-of-Concept
Objective: To assess the efficacy of a lead candidate in a relevant animal model of acute systemic inflammation.
Protocol 2.1: LPS-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis by administering a bolus of LPS.[9][23] The primary endpoint is the measurement of circulating pro-inflammatory cytokines in the blood.
Materials & Reagents:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Lead compound
-
Vehicle suitable for the compound (e.g., 0.5% methylcellulose with 0.1% Tween-80)
-
Sterile, pyrogen-free saline
-
Blood collection tubes (e.g., with EDTA)
-
Mouse IL-6 and TNF-α ELISA kits
Caption: Experimental workflow for the murine LPS-induced inflammation model.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline challenge
-
Group 2: Vehicle control + LPS challenge
-
Group 3: Lead Compound + LPS challenge
-
-
Scientist's Note: Proper acclimatization and randomization are critical to reduce stress-induced variability and experimental bias.
-
-
Compound Administration:
-
Administer the lead compound or its vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). The timing should be based on the compound's known pharmacokinetic properties, typically 30-60 minutes before the LPS challenge.
-
-
LPS Challenge:
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) dissolved in sterile saline.[9] The control group receives an equivalent volume of saline.
-
Scientist's Note: The i.p. route ensures rapid systemic distribution of LPS. The dose of 5 mg/kg is sublethal but sufficient to induce a robust and reproducible cytokine response.[9]
-
-
Monitoring and Sample Collection:
-
Return mice to their cages and monitor for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At a pre-determined time point post-LPS challenge (e.g., 2 hours for TNF-α peak, 4 hours for IL-6 peak), euthanize the mice.
-
Immediately collect whole blood via cardiac puncture into EDTA-coated tubes.
-
Scientist's Note: The timing of sample collection is crucial. Cytokine kinetics are rapid and transient; collecting blood at the peak expression time for the cytokine of interest maximizes the ability to detect a therapeutic effect.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the levels of TNF-α and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Expected Results: The Vehicle + LPS group should show a significant elevation in plasma TNF-α and IL-6 compared to the Vehicle + Saline group. A successful lead compound will cause a statistically significant reduction in these cytokine levels compared to the Vehicle + LPS group.
Conclusion and Future Directions
The workflow detailed in these application notes provides a robust framework for the discovery of novel anti-inflammatory drugs. It integrates high-throughput in vitro screening for hit identification with in vivo models for pharmacological validation. By confirming that a compound not only inhibits a specific inflammatory marker in a cell-based assay but also demonstrates efficacy in a complex biological system, researchers can build a strong data package to support the advancement of a lead candidate into further preclinical development, including more complex chronic disease models (e.g., collagen-induced arthritis) and safety toxicology studies.
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. ijpsr.com [ijpsr.com]
- 3. Current and novel anti-inflammatory drug targets for inhibition of cytokines and leucocyte recruitment in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New drug targets in inflammation: efforts to expand the anti-inflammatory armoury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 13. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. healthcentral.com [healthcentral.com]
- 16. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 17. The NLRP3 Inflammasome as a Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Targeting the NLRP3 inflammasome as a novel therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The synthesis of trifluoromethylated pyrazoles is a critical process in the development of new pharmaceuticals and agrochemicals, making yield optimization a paramount concern.[1][2][3]
I. Synthesis Overview: The Knorr Pyrazole Synthesis and Its Challenges
The most common and direct route to synthesizing the target molecule, this compound, is a variation of the Knorr pyrazole synthesis. This involves the cyclocondensation of a β-ketoester, in this case, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[4] While seemingly straightforward, this reaction is often plagued by issues of regioselectivity, incomplete conversion, and side-product formation, all of which can significantly impact the final yield.
The primary challenge lies in controlling the regioselectivity of the initial nucleophilic attack of the unsymmetrical methylhydrazine on the two carbonyl groups of the β-ketoester. This can lead to the formation of two constitutional isomers: the desired this compound and the undesired Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Reaction Pathway Overview
Below is a simplified representation of the reaction pathway leading to the desired product and its common isomer.
Caption: Knorr pyrazole synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles and experimental evidence.
FAQ 1: Low Yield and Poor Regioselectivity
Question: My reaction is producing a low yield of the desired product, and I'm observing a significant amount of the isomeric byproduct. How can I improve the regioselectivity and overall yield?
Answer: This is the most prevalent issue in this synthesis. The regioselectivity is highly dependent on the reaction conditions, particularly temperature, solvent, and the rate of addition of reagents.
Troubleshooting Steps:
-
Temperature Control: The initial addition of methylhydrazine to ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a critical step.
-
Recommendation: Maintain a reaction temperature between 90-94°C during the addition of aqueous methylhydrazine.[4] Temperatures above this range can lead to increased side product formation, while lower temperatures may result in incomplete reaction.
-
Causality: The trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic. At elevated, controlled temperatures, the nucleophilic attack of the more sterically hindered nitrogen of methylhydrazine at this position is favored, leading to the desired 5-trifluoromethyl isomer.
-
-
Solvent and Medium: The choice of solvent can significantly influence the reaction pathway.
-
Recommendation: Performing the reaction in an aqueous medium without the addition of other organic solvents (besides what may be present in the methylhydrazine solution) has been shown to improve selectivity.[4] Some protocols have also found success using N,N-dimethylacetamide (DMAc) in an acidic medium for similar cyclocondensations.[5]
-
Causality: An aqueous medium can facilitate proton transfer steps and influence the stability of the reaction intermediates, thereby guiding the reaction towards the desired isomer.
-
-
Rate of Addition: A slow and controlled addition of methylhydrazine is crucial.
-
Recommendation: Add the aqueous methylhydrazine solution to the heated ETFAA over a period of at least 2 hours.[4]
-
Causality: A slow addition rate helps to maintain a low instantaneous concentration of methylhydrazine, which can minimize side reactions and allow for better temperature control of the exothermic reaction.
-
Summary of Optimized Conditions for Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 90-94°C | Favors nucleophilic attack at the CF3-adjacent carbonyl.[4] |
| Solvent | Aqueous medium | Promotes desired reaction pathway and facilitates workup.[4] |
| Addition Time | ≥ 2 hours | Ensures better temperature control and minimizes side reactions.[4] |
FAQ 2: Incomplete Reaction and Starting Material Recovery
Question: After the recommended reaction time, I still have a significant amount of unreacted ethyl 4,4,4-trifluoroacetoacetate. What could be the cause?
Answer: Incomplete conversion is often due to insufficient reaction time, improper temperature, or deactivation of the reagents.
Troubleshooting Steps:
-
Post-Addition Stirring Time: Ensure the reaction mixture is stirred for a sufficient duration after the addition of methylhydrazine is complete.
-
Recommendation: Stir the reaction mixture for an additional 2 hours at 90-94°C after the methylhydrazine addition is complete.[4]
-
Causality: This allows the reaction to proceed to completion and ensures that all the starting material has had the opportunity to react.
-
-
Reagent Quality: The quality of methylhydrazine is important.
-
Recommendation: Use a fresh, properly stored solution of methylhydrazine. It is susceptible to oxidation.
-
Causality: Degraded methylhydrazine will have a lower effective concentration, leading to an incomplete reaction.
-
-
pH of the Reaction Medium: While this specific synthesis often proceeds without explicit acid or base catalysis, the pH can play a role in similar pyrazole syntheses.
-
Observation: In some Knorr pyrazole syntheses, the dehydration of the intermediate is the rate-determining step and can be accelerated by the addition of acid.[5][6]
-
Recommendation (for consideration): If incomplete conversion persists, a small amount of a non-nucleophilic acid could be trialed to facilitate the final dehydration step, though this may also affect regioselectivity.
-
FAQ 3: Difficulty with Product Isolation and Purification
Question: I'm having trouble isolating a pure product. The crude material is an oil or a mixture of crystals, and purification by recrystallization is inefficient.
Answer: Proper workup and purification are key to obtaining a high-purity final product.
Troubleshooting Steps:
-
Workup Procedure: A carefully controlled workup can significantly improve the purity of the crude product.
-
Recommendation: After the reaction is complete, add water to the reaction mixture. Then, distill off a portion of the water and any low-boiling impurities.[4] This process helps to remove excess methylhydrazine and other volatile side products.
-
Causality: This azeotropic-like distillation purifies the reaction mixture before crystallization.
-
-
Crystallization: Cooling the aqueous mixture should induce crystallization of the product.
-
Recommendation: Cool the resulting aqueous mixture to 10°C to crystallize the product.[4] Collect the crystals by filtration and wash with cold water.
-
Causality: The desired product has limited solubility in cold water, allowing for its separation from more soluble impurities.
-
-
Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative.
-
Recommendation: Use a silica gel column with a gradient of ethyl acetate in hexane. The polarity of the two isomers is typically different enough to allow for separation.
-
Causality: The differential interaction of the isomers with the stationary phase allows for their separation.
-
III. Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is based on a high-yield, high-selectivity method.[4]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Aqueous methylhydrazine (40% w/w)
-
Water
Procedure:
-
Heat 1.0 equivalent of ethyl 4,4,4-trifluoroacetoacetate to 85°C in a reaction vessel equipped with a stirrer, condenser, and addition funnel.
-
Slowly add 1.1 equivalents of 40% aqueous methylhydrazine to the heated ETFAA over a period of 2 hours. Maintain the reaction temperature between 90°C and 94°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 90-94°C for an additional 2 hours.
-
Add approximately 1.7 parts by weight of water relative to the initial ETFAA.
-
Distill off a portion of the liquid (approximately 0.3 parts by weight relative to the initial ETFAA) at atmospheric pressure, with the temperature of the distillate being around 92-96°C.
-
Cool the remaining reaction mixture to 10°C to induce crystallization.
-
Collect the crystallized product by filtration.
-
Wash the collected crystals with cold water.
-
Dry the product under vacuum at 60°C.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
IV. References
-
Belkacem, L., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. --INVALID-LINK--
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(11), 1367. --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. --INVALID-LINK--
-
Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2015). Google Patents. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry, 89(20), 14649-14660. --INVALID-LINK--
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters, 24(12), 2293-2298. --INVALID-LINK--
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters, 24(12), 2293-2298. --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. --INVALID-LINK--
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1495. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Purification of Pyrazole-3-Carboxylate Esters
Welcome to the technical support center for the purification of pyrazole-3-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the purification of pyrazole-3-carboxylate esters.
Q1: What are the most common methods for purifying pyrazole-3-carboxylate esters?
A1: The choice of purification method largely depends on the scale of your reaction and the nature of the impurities. The three most common and effective techniques are:
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline solids on a medium to large scale. Common solvents for recrystallization of pyrazole-3-carboxylate esters include ethanol, methanol, and mixtures of ethyl acetate and hexane.[1][2][3]
-
Column Chromatography: This is the workhorse for purifying small to medium quantities of material, especially when dealing with oily products or mixtures of closely related compounds. Silica gel is the most common stationary phase, with mobile phases typically consisting of mixtures of ethyl acetate and hexane or chloroform and methanol.[2][4][5][6][7]
-
Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities from your desired neutral ester. It can also be adapted to purify the pyrazole ester itself by forming a salt.[5][8]
Q2: What are the typical impurities I should expect in the synthesis of pyrazole-3-carboxylate esters?
A2: Impurities can arise from starting materials, side reactions, or subsequent decomposition. Key impurities to be aware of include:
-
Unreacted Starting Materials: Such as hydrazines and β-ketoesters.
-
Regioisomers: N-alkylation of the pyrazole ring can lead to the formation of different regioisomers, which can be challenging to separate due to their similar polarities.[9]
-
Tautomers: Some pyrazole derivatives can exist in different tautomeric forms, which may complicate analysis and purification.[1]
-
Hydrolyzed Product: The ester can be hydrolyzed back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.
-
Byproducts from Side Reactions: For example, in the synthesis of substituted pyrazoles, byproducts from self-condensation of the starting materials can occur.[8]
Q3: My pyrazole-3-carboxylate ester is an oil. Can I still use crystallization?
A3: While direct crystallization of an oil is not possible, you can attempt to induce crystallization. This can sometimes be achieved by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding with a small crystal of the pure compound if available.
-
Trituration with a non-polar solvent like hexane or pentane to wash away more soluble impurities and potentially induce crystallization.
-
Purification via salt formation: If your pyrazole has a basic nitrogen, you can form a crystalline salt by treating it with an acid. This salt can then be recrystallized.[8] If these methods fail, column chromatography is your best alternative.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your pyrazole-3-carboxylate ester.
Troubleshooting Crystallization
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the concentration is too high for crystals to form. The solute then separates as a liquid phase. This is common for compounds with low melting points or when the solvent system is not ideal.
-
Solutions:
-
Increase the amount of solvent: This will keep the compound in solution at a lower temperature, allowing for slower cooling and crystal formation.
-
Change the solvent system: Use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" in a question-and-answer format to clear the turbidity and then allow the solution to cool slowly.
-
Lower the crystallization temperature: After dissolving your compound in the hot solvent, allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Problem 2: I have a very low recovery after recrystallization.
-
Causality: This usually indicates that your compound has significant solubility in the cold crystallization solvent, or you used an excessive amount of solvent.
-
Solutions:
-
Cool the crystallization mixture thoroughly: Ensure the mixture has reached the lowest practical temperature (e.g., in an ice bath or freezer) to maximize precipitation.
-
Reduce the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.
-
Evaporate some of the solvent: If you've used too much solvent, you can carefully evaporate some of it to concentrate the solution and induce further precipitation.
-
Change the solvent: Choose a solvent in which your compound has a steeper solubility curve (i.e., very soluble when hot, but poorly soluble when cold).
-
Troubleshooting Column Chromatography
Problem 3: My compounds are not separating on the TLC plate or the column.
-
Causality: This indicates that the chosen mobile phase is not providing sufficient differential partitioning of the components on the stationary phase. The polarity of the solvent system may be too high or too low.
-
Solutions:
-
Optimize the solvent system: Systematically screen different solvent mixtures using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Adjust the solvent polarity: If the spots are all at the top of the TLC plate (high Rf), your solvent system is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are all at the bottom (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a completely different combination. For example, if ethyl acetate/hexane fails, consider dichloromethane/methanol.
-
Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazole-3-Carboxylate Esters
| Polarity of Compound | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Ethyl Acetate / Hexane (e.g., 15:85)[2] | A good starting point for many pyrazole esters. |
| Medium to High | Chloroform / Methanol (e.g., 9.5:0.5)[4] | Useful for more polar derivatives. |
| Low to Medium | Dichloromethane / Methanol (e.g., 9:1)[10] | An alternative to ethyl acetate/hexane. |
Problem 4: The spots are streaking on the TLC plate or the bands are tailing on the column.
-
Causality: Streaking or tailing can be caused by several factors:
-
The compound is not fully dissolving in the mobile phase.
-
The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).
-
The sample is overloaded on the TLC plate or column.
-
-
Solutions:
-
Add a modifier to the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.
-
Reduce the amount of sample loaded: Overloading is a common cause of poor separation.
-
Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude pyrazole-3-carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by applying positive pressure (e.g., with a pump or bulb).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a pyrazole-3-carboxylate ester.
Caption: Decision workflow for purification.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. arkat-usa.org [arkat-usa.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mc.minia.edu.eg [mc.minia.edu.eg]
Common side reactions in the synthesis of trifluoromethylated pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethylated (CF3) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the trifluoromethyl group into the pyrazole scaffold. The unique electronic properties of the CF3 group, while beneficial for modulating the physicochemical and pharmacological properties of molecules, introduce specific challenges during synthesis, primarily concerning regioselectivity, stability, and side-product formation.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic issues and offer field-proven solutions, grounded in authoritative literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of trifluoromethylated pyrazoles. The issues are categorized by the primary synthetic strategy.
Category 1: Synthesis from Trifluoromethylated 1,3-Dicarbonyl Compounds
The condensation of a CF3-substituted 1,3-diketone (or its equivalent) with a hydrazine is the most common route to trifluoromethylated pyrazoles.[3][4][5] However, it is often plagued by a critical side reaction: the formation of regioisomeric mixtures.
Q1: I'm getting a mixture of 3-CF3 and 5-CF3 pyrazole regioisomers with poor selectivity. How can I control the reaction to favor one isomer?
A1: This is the most prevalent issue in trifluoromethylated pyrazole synthesis. The formation of two regioisomers arises from the two possible initial nucleophilic attack pathways of the substituted hydrazine on the non-symmetrical 1,3-diketone. The strongly electron-withdrawing nature of the CF3 group significantly influences the electrophilicity of the adjacent carbonyl carbon, but other steric and electronic factors can compete, leading to mixtures.[6]
Root Cause Analysis:
-
Electronic Ambiguity: While the CF3 group makes the adjacent carbonyl highly electrophilic, the other carbonyl may be activated by a different substituent (e.g., an aryl group), leading to competitive attack.
-
Solvent Effects: Protic solvents like ethanol, commonly used in Knorr pyrazole synthesis, can protonate the carbonyls and hydrazine, altering the nucleophilicity and electrophilicity of the reactants in a non-selective manner.
-
Reaction Conditions: Temperature and catalysts can influence the kinetic vs. thermodynamic control of the initial addition, affecting the final isomer ratio.
Troubleshooting Protocol & Solutions:
-
Primary Recommendation: Solvent Engineering. Changing the solvent is the most effective and experimentally simple first step. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[7] These solvents are thought to selectively hydrogen-bond to the carbonyl group adjacent to the CF3 moiety, enhancing its electrophilicity and directing the hydrazine attack.
Solvent Typical Regioisomeric Ratio (3-CF3 : 5-CF3) Reference Ethanol (EtOH) ~1:1 to 3:1 TFE ~85:15 [7] HFIP >97:3 [7] -
Step-by-Step Protocol (Solvent Modification):
-
Dissolve your trifluoromethylated-1,3-diketone (1.0 equiv) in HFIP.
-
Add the substituted hydrazine hydrochloride (1.1 equiv) to the solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LCMS, comparing against authentic standards of both isomers if available.
-
Upon completion, remove the HFIP under reduced pressure and purify by standard methods.
-
-
Secondary Recommendation: Modify Hydrazine Reactivity. Using hydrazine salts (e.g., hydrochloride) in aprotic dipolar solvents (like DMAc) can also improve regioselectivity compared to using hydrazine hydrate in protic solvents.[4]
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Workflow for addressing poor regioselectivity.
Q2: My reaction stalls, and I've isolated a stable intermediate. What is it and how do I convert it to the final pyrazole?
A2: You are likely observing the formation of a 5-hydroxy-5-trifluoromethylpyrazoline intermediate. The strong inductive effect of the CF3 group stabilizes the hemiaminal intermediate formed after the initial cyclization. This intermediate must undergo dehydration to form the aromatic pyrazole ring. In some cases, this dehydration step is slow and requires specific conditions to drive to completion.
Troubleshooting Protocol:
-
Confirmation: Characterize the isolated intermediate. The presence of a hydroxyl group and a pyrazoline ring can be confirmed by NMR and mass spectrometry.
-
Forced Dehydration: If you have isolated this intermediate (or suspect its formation in situ), you can force the dehydration reaction.
-
Method: Treat the crude reaction mixture or the isolated intermediate with 3 M HCl in a solvent like THF and reflux for several hours.[7]
-
Mechanism: The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to afford the aromatic pyrazole.
-
Diagram 2: Competing Pathways and Intermediate Formation
Caption: Formation of pyrazole regioisomers and key intermediate.
Category 2: Synthesis via [3+2] Cycloaddition Reactions
This powerful method involves the reaction of a 1,3-dipole (like a nitrile imine or diazo compound) with a dipolarophile (like an alkyne or alkene).[5][8]
Q3: My [3+2] cycloaddition of a trifluoromethylated nitrile imine is not working well, or the subsequent aromatization step is problematic.
A3: Success in this two-stage process depends on both the efficiency of the initial cycloaddition and the choice of method for aromatizing the resulting pyrazoline.
Troubleshooting Protocol:
-
Cycloaddition Step:
-
Reagent Generation: Ensure your 1,3-dipole (e.g., trifluoroacetonitrile imine) is generated efficiently in situ. This is typically done by dehydrohalogenation of a hydrazonoyl bromide precursor with a base like triethylamine. Ensure the base is fresh and the solvent is anhydrous.
-
Dipolarophile Choice: Electron-deficient nitrile imines react well even with electron-deficient dipolarophiles like chalcones (α,β-unsaturated ketones).[8] The reaction is often highly regio- and diastereoselective.
-
-
Aromatization Step: The pyrazoline cycloadduct must be oxidized to the pyrazole. This step can be a source of side products if not controlled.
-
Standard Oxidant: Manganese dioxide (MnO2) is a common and effective oxidant for this transformation.[5][8]
-
Solvent-Dependent Side Reactions: Be aware that the choice of solvent during oxidation can lead to different products. For example, in the oxidation of 5-acyl-pyrazolines, using a polar solvent like DMSO can yield the fully substituted pyrazole, while a non-polar solvent like hexane can promote a deacylative oxidation, leading to a loss of the acyl group at the C5 position.[5][8]
-
Category 3: Post-Synthetic N-Functionalization
Q4: When I try to alkylate my NH-pyrazole, I get a mixture of N1 and N2 isomers. How can I direct the alkylation to a specific nitrogen?
A4: The two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties, making regioselective N-alkylation a significant challenge.[9][10] The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions (base, cation, solvent).
Root Cause Analysis & Solutions:
-
Steric Control: The bulkier substituent on the pyrazole ring (often at C3 or C5) will sterically hinder the adjacent nitrogen. Alkylation will preferentially occur at the less hindered nitrogen. You can leverage this by choosing a bulky alkylating agent if you want to target the less hindered position.
-
Electronic Control via Substituents: The regioselectivity of alkylation can be controlled by tuning the substituents on the pyrazole ring. A remote substituent with specific electronic properties (e.g., a hydrazone) can influence the nucleophilicity of one nitrogen over the other.[9][10]
-
Control via Reaction Conditions:
-
Base and Cation: The choice of base (e.g., K2CO3, NaH) and the associated cation (K+, Na+) can influence the position of alkylation. The cation can coordinate with the pyrazolate anion, sterically blocking one nitrogen.[10]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Diagram 3: Logic for Controlling N-Alkylation
Caption: Key factors influencing N-alkylation regioselectivity.
Category 4: General Issues
Q5: I've detected an unexpected N-oxide by-product. How is this formed and how can I prevent it?
A5: Pyrazole N-oxides are a known class of compounds that can sometimes form as unexpected side products.[11] Their formation typically requires an oxidant and a specific reaction pathway.
Potential Causes:
-
Oxidative Conditions: If your reaction involves an oxidizing agent (even atmospheric oxygen under certain catalytic conditions) or starting materials that can act as oxygen donors (like nitro-containing compounds), N-oxide formation is possible.[11][12]
-
Specific Synthetic Routes: Certain synthetic routes, for example, those starting from propargylamines and sodium nitrite, are designed to produce pyrazole N-oxides directly.[13] If your starting materials have functionalities that can mimic these conditions (e.g., an amine and a source of nitrosation), you might inadvertently be accessing this pathway.
Prevention Strategies:
-
Inert Atmosphere: Run your reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Purify Starting Materials: Ensure your starting materials and solvents are free from peroxide or other oxidizing impurities.
-
Re-evaluate Reagents: If N-oxide formation is persistent, re-evaluate your reagents to see if any could be acting as an oxygen source under the reaction conditions.
Frequently Asked Questions (FAQs)
Q: What is the single most important factor for controlling regioselectivity in the 1,3-diketone synthesis method? A: Based on published literature, solvent choice appears to be the most impactful and easily modifiable parameter. Switching from standard solvents like ethanol to fluorinated alcohols like HFIP can change a non-selective reaction into a highly selective one.[7]
Q: Which analytical techniques are best for distinguishing between 3-CF3 and 5-CF3 pyrazole regioisomers? A: 19F NMR spectroscopy is exceptionally powerful, as the chemical shift of the CF3 group will be different in the two isomeric environments. 2D NMR techniques , such as NOESY (to look for through-space correlations between the N-H or N-R proton and protons on the C3 or C5 substituent) or HMBC (to look for long-range C-H correlations), can provide unambiguous structural assignment.
Q: My trifluoromethylhydrazine reagent seems unstable. What are the best practices for handling it? A: Trifluoromethylhydrazine is known to be unstable, with a short half-life in solution, and can degrade to form hydrazine, leading to non-trifluoromethylated side products.[14] The best practice is to generate it in situ from a stable precursor, such as di-Boc trifluoromethylhydrazine, immediately before it is needed for the cyclization reaction. This avoids issues with storage and decomposition.[14]
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting cyclization conditions for pyrazole synthesis.
A Senior Application Scientist's Guide to Troubleshooting Cyclization Conditions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. As a privileged scaffold in numerous pharmaceuticals and agrochemicals, the efficient synthesis of pyrazoles is of paramount importance.[1][2][3] This resource provides in-depth, field-proven insights into troubleshooting the most common and challenging aspects of pyrazole cyclization, with a primary focus on the widely-used Knorr synthesis and related methodologies.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent challenge in pyrazole synthesis, often stemming from issues with starting materials, suboptimal reaction conditions, or competing side reactions.[4] The Knorr synthesis, the classic condensation of a 1,3-dicarbonyl compound with a hydrazine, is generally high-yielding, but its efficiency is sensitive to several parameters.[5][6]
Causality and Troubleshooting Strategy:
The core of the reaction relies on the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl carbons.[4] Any factor that compromises these aspects or introduces competitive pathways will lower the yield. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Hydrazine Quality | Hydrazine and its derivatives, particularly hydrazine hydrate, can degrade over time through oxidation or disproportionation. Impurities can initiate side reactions.[7] | Use a freshly opened bottle of hydrazine or purify stored material before use. For sensitive substrates, consider using a hydrazine salt (e.g., hydrochloride) with a base, which can be more stable. |
| Stoichiometry | While a 1:1 stoichiometry is theoretical, the effective concentration of active hydrazine may be lower due to degradation or volatility. | Employ a slight excess of the hydrazine reagent (e.g., 1.1–1.2 equivalents) to drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[4][8] |
| Incomplete Reaction | The initial condensation or the final dehydration step may be slow under the chosen conditions, leading to an equilibrium mixture containing starting materials and intermediates.[4] | Monitor the reaction progress diligently using TLC or LC-MS.[7] If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst (see below). |
| Suboptimal pH | The reaction is typically acid-catalyzed, as protonation of a carbonyl group increases its electrophilicity for the initial hydrazine attack and facilitates the final dehydration step.[9][10][11] However, excessively acidic conditions can degrade sensitive substrates. | For neutral reactions, add a catalytic amount of a weak acid like glacial acetic acid (a few drops).[5][6] If using a hydrazine salt, the reaction is already acidic. The addition of a buffer or a mild base may be necessary if side reactions are observed.[7] |
| Inappropriate Solvent | The solvent influences reactant solubility and can mediate the reaction mechanism. Polar protic solvents like ethanol are common but may not always be optimal.[12] | If yield is poor in a standard solvent like ethanol, consider screening other options. Aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and reaction rates in certain cases.[12][13] |
Troubleshooting Workflow for Low Reaction Yield:
The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Q2: I am observing the formation of two regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis, arising when a non-symmetrical 1,3-dicarbonyl is treated with a substituted hydrazine.[7][14] The outcome is determined by which of the two non-equivalent carbonyl groups is attacked first by the more substituted nitrogen of the hydrazine.[6]
Causality and Control:
Regioselectivity is a kinetic game, governed by the relative activation energies of the two competing initial attack pathways. This is influenced by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for nucleophilic attack.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more reactive.
-
Solvent Effects: The solvent can stabilize transition states differently, altering the energy landscape.
Strategies for Improving Regioselectivity:
-
Substrate Modification: While not always feasible, altering the steric bulk or electronic nature of the substituents on the 1,3-dicarbonyl can be the most effective strategy.
-
Solvent Optimization: This is often the most practical approach. Switching from standard polar protic solvents like ethanol to alternatives can dramatically influence the isomeric ratio.[12] Fluorinated alcohols, in particular, are known to enhance regioselectivity through their unique hydrogen-bonding properties.[15]
Influence of Solvent on Regioselectivity:
| Solvent Class | Example(s) | General Effect on Regioselectivity | Rationale |
| Polar Protic | Ethanol, Methanol | Often provides poor to moderate selectivity, resulting in equimolar or near-equimolar mixtures of regioisomers.[12] | Can solvate both reactants and transition states effectively, often without a strong preference for one pathway over another. |
| Aprotic Dipolar | DMF, DMAc, NMP | Can significantly improve selectivity compared to protic solvents, favoring one regioisomer.[12][13] | These solvents do not hydrogen-bond donate, which can alter the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine. |
| Fluorinated Alcohols | TFE, HFIP | Often provide excellent regioselectivity, dramatically favoring the formation of a single isomer.[15] | These solvents are strong hydrogen-bond donors but poor acceptors. They can selectively activate one carbonyl group over the other, increasing the energy difference between the two competing transition states.[15] |
Q3: My reaction mixture has turned a dark yellow/red color, and I'm getting many impurities. What's happening and how can I fix it?
Discoloration is a common cosmetic issue that often signals underlying chemical problems, particularly the degradation of the hydrazine reagent.[7][16]
Causality and Control:
-
Hydrazine Decomposition: Phenylhydrazine and its salts are notorious for developing color upon storage due to air oxidation, forming highly colored impurities.[16] These impurities can persist through the reaction.
-
Acid-Promoted Side Reactions: When using a hydrazine salt (e.g., phenylhydrazine HCl), the liberated HCl makes the reaction medium acidic. This can promote polymerization or decomposition pathways for sensitive substrates, leading to colored byproducts.[7]
Solutions:
-
Purify the Hydrazine: If the starting hydrazine is colored, consider purifying it by distillation or using a fresh bottle.
-
Neutralize Liberated Acid: When using a hydrazine hydrochloride or sulfate salt, add one equivalent of a mild base like sodium acetate or potassium acetate.[16] This neutralizes the strong acid as it's formed, creating a buffered acetic acid environment which is often sufficient for catalysis without promoting excessive side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions, especially if the reaction is heated for an extended period.[16]
-
Purification: Colored impurities can sometimes be removed by washing the crude solid with a non-polar solvent like toluene or hexanes, which may dissolve the colored species while leaving the desired pyrazole product behind.[16] Recrystallization is also highly effective.[7]
Mechanistic Overview & Key Diagrams
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Knorr pyrazole synthesis proceeds via a cyclocondensation pathway.
-
Initial Condensation: The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of water to form a hydrazone or enamine intermediate.[4][6]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[4]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4][6] This step is often the rate-limiting step and is facilitated by acid.[12]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol is a robust starting point for the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one from ethyl benzoylacetate and hydrazine hydrate, adapted from established procedures.[5][6][8]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (~65% solution, 2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask or scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 577 mg) and 1-propanol (3 mL).
-
Reagent Addition: Add hydrazine hydrate (e.g., 6 mmol, ~0.3 mL) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to approximately 100°C with vigorous stirring. Monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexanes) until the starting ketoester is fully consumed (typically 1-2 hours).
-
Precipitation: Once the reaction is complete, add deionized water (10 mL) to the hot reaction mixture. The product should begin to precipitate.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[8]
-
Drying: Allow the product to air-dry on the filter for several minutes, then transfer to a watch glass to dry to a constant weight. The product can be further purified by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crude solid products and removing colored impurities.[7]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole isomer formation. Here, we address common challenges and provide actionable troubleshooting strategies rooted in mechanistic principles to help you achieve your desired isomeric outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. What's causing this?
A: This is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in what is known as the Knorr pyrazole synthesis.[1][2] The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine, which can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl starting material.[3] The reaction pathway that follows each initial attack leads to a different pyrazole isomer.
Several factors influence which carbonyl is preferentially attacked, including:
-
Steric Hindrance: Bulky groups near one carbonyl can hinder the approach of the hydrazine.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.
-
Reaction Conditions: As we'll explore below, factors like pH, solvent, and temperature can significantly alter the isomeric ratio.[4]
Q2: How can I strategically influence the reaction to favor one pyrazole isomer over the other?
A: Improving regioselectivity involves manipulating the factors mentioned above to favor one reaction pathway. Key strategies include:
-
Substrate Control: Modifying your starting materials is a powerful approach. Introducing a bulky substituent on the 1,3-dicarbonyl compound can sterically direct the hydrazine to the less hindered carbonyl. Similarly, using a hydrazine with a bulky substituent can enhance this effect.
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity of pyrazole formation, often favoring the isomer resulting from the hydrazine attacking the more electrophilic carbonyl. These non-nucleophilic solvents do not compete with the hydrazine in attacking the carbonyl groups, leading to a more selective reaction.[5]
-
Catalyst-Mediated Synthesis: Various catalysts can promote regioselective pyrazole synthesis. For example, iron-catalyzed and ruthenium-catalyzed reactions have been developed for the synthesis of specific pyrazole isomers.[6]
-
pH Control: The acidity or basicity of the reaction medium can influence which intermediate is more stable, thereby directing the reaction toward a specific isomer. Acid catalysis is commonly employed in the Knorr synthesis.[1]
Q3: What is the most reliable way to confirm the structure of my pyrazole isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between pyrazole regioisomers.[7] Key techniques include:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide initial clues.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct for different isomers.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., 1D NOESY or 2D NOESY): This is a powerful technique for unambiguously determining the regiochemistry. By irradiating a proton on a substituent (e.g., an N-alkyl group), you can observe which protons on the pyrazole ring are in close spatial proximity, thus confirming the substitution pattern.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can show long-range couplings between protons and carbons, helping to piece together the connectivity of the molecule.
In addition to NMR, X-ray crystallography provides absolute structural confirmation if you can obtain suitable crystals.
Troubleshooting Guides
Scenario 1: My reaction is producing the undesired 1,5-disubstituted pyrazole as the major product.
Problem: You are aiming for the 1,3-disubstituted pyrazole, but the 1,5-isomer is predominating. This often occurs when the C5-substituent of the dicarbonyl is less sterically hindered or more electronically activated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for favoring the 1,3-isomer.
Detailed Steps & Explanations:
-
Solvent Modification:
-
Protocol: Switch from standard solvents like ethanol to a fluorinated alcohol such as TFE or HFIP.
-
Rationale: Fluorinated alcohols can stabilize intermediates through hydrogen bonding without being nucleophilic themselves.[5] This often leads to a "cleaner" reaction, favoring the attack of the hydrazine on the more electronically deficient carbonyl, which can lead to the desired 1,3-isomer.
-
-
pH Adjustment:
-
Protocol: If your reaction is run under neutral or basic conditions, try adding a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Rationale: The reaction mechanism can be pH-dependent. Under acidic conditions, the initial condensation to form a hydrazone intermediate can be favored at one carbonyl over the other, influencing the final isomeric ratio.
-
-
Temperature Control:
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of reflux.
-
Rationale: The formation of one isomer might be kinetically favored (lower activation energy) while the other is thermodynamically favored (more stable product). Lowering the temperature can sometimes trap the kinetic product before it has a chance to equilibrate to the thermodynamic one.
-
Scenario 2: I'm struggling to separate the pyrazole isomers I've synthesized.
Problem: The 1,3- and 1,5-isomers have very similar polarities, making them difficult to separate by standard column chromatography.
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Normal Phase: Use a less polar solvent system and a longer column to increase resolution. Consider trying different solvent combinations (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol).
-
Reverse Phase: If the compounds are suitable, reverse-phase HPLC can sometimes provide better separation based on subtle differences in hydrophobicity.
-
Supercritical Fluid Chromatography (SFC): This technique can often provide excellent resolution for isomers that are inseparable by HPLC.
-
-
Recrystallization:
-
Protocol: Attempt to recrystallize the mixture from various solvents. Even if one isomer is only slightly less soluble, repeated recrystallizations can enrich it. Seeding the solution with a pure crystal of the desired isomer (if available) can be effective.
-
-
Derivatization:
-
Protocol: If separation remains challenging, consider a temporary derivatization strategy. React the mixture with a reagent that will selectively react with one isomer or will create derivatives with significantly different physical properties (e.g., polarity, crystal packing), making them easier to separate. After separation, the protecting group can be removed.
-
Scenario 3: I am using an alternative pyrazole synthesis method and still facing regioselectivity issues.
Problem: Methods like 1,3-dipolar cycloadditions or multicomponent reactions are producing isomeric mixtures.
Guidance:
-
1,3-Dipolar Cycloadditions:
-
Explanation: In the reaction of a diazo compound with an alkyne, regioselectivity is governed by the electronic and steric properties of both reactants.
-
Strategy: Employing directing groups on one of the reactants can be an effective strategy to control the orientation of the cycloaddition.[9][10] For example, a Lewis basic group can coordinate to a catalyst and direct the other reactant to a specific position.
-
-
Multicomponent Reactions:
-
Explanation: The order of bond formation in a one-pot, multicomponent reaction is crucial.
-
Strategy: Carefully controlling the reaction conditions (e.g., order of reagent addition, temperature) can influence the initial steps and steer the reaction towards a single isomeric product. Some multicomponent reactions have been specifically designed for high regioselectivity.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from methodologies that have shown improved regioselectivity.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Workup: Once the starting material is consumed, remove the HFIP under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
-
Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and NOE spectroscopy.
Protocol 2: Structural Confirmation of Pyrazole Isomers by 1D NOESY
-
Sample Preparation: Prepare a standard NMR sample of the purified pyrazole isomer (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
Acquisition: On the NMR spectrometer, acquire a standard ¹H NMR spectrum to identify the key proton signals.
-
NOESY Experiment: Set up a 1D NOESY experiment. Selectively irradiate the N-substituent protons (e.g., the N-CH₃ or N-CH₂ group).
-
Analysis: Process the resulting spectrum.
-
If you see a Nuclear Overhauser Effect (enhancement) for the proton at the C5 position of the pyrazole ring, your product is the 1,5-disubstituted isomer .
-
If you observe an NOE to the proton at the C3 position, you have the 1,3-disubstituted isomer .
-
Data Summary
The choice of solvent can significantly impact the regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.
| Solvent | Typical Isomeric Ratio (1,3-isomer : 1,5-isomer) | Reference |
| Ethanol (EtOH) | Often results in mixtures, e.g., 1:1 to 1:3 | |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity, e.g., 5:1 to 10:1 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High to excellent selectivity, e.g., >20:1 | [5] |
Note: These ratios are illustrative and the actual outcome will depend on the specific substrates used.
Mechanistic Overview
The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine (R³-NHNH₂) can proceed through two primary pathways, leading to two different regioisomers.
Caption: Competing pathways in pyrazole synthesis.
Controlling regioselectivity is a matter of directing the reaction down either Pathway A or Pathway B by manipulating the kinetic and thermodynamic parameters of the reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the Vilsmeier-Haack formylation of pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for introducing a formyl group onto the pyrazole core—a critical step in the synthesis of many pharmaceutical agents and functional materials. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust, field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it effective for pyrazoles?
The Vilsmeier-Haack (V-H) reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a potent electrophile, the Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
Pyrazoles are five-membered aromatic heterocycles that are generally electron-rich, making them excellent substrates for electrophilic aromatic substitution. The V-H reaction is particularly effective because the Vilsmeier reagent is a relatively mild but highly effective electrophile, allowing for the formylation of the pyrazole ring under conditions that tolerate a wide variety of other functional groups.[4][5] This reaction is a cornerstone for producing pyrazole-4-carboxaldehydes, which are pivotal intermediates in drug discovery.[6][7]
Q2: What is the general mechanism of the Vilsmeier-Haack reaction on a pyrazole?
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the pyrazole ring.
-
Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[8][9]
-
Electrophilic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, and subsequent deprotonation restores the aromaticity of the pyrazole ring.
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup. During workup, water hydrolyzes the iminium salt to yield the final pyrazole-4-carboxaldehyde product.[3][10]
Caption: General mechanism of the Vilsmeier-Haack formylation.
Q3: Which position on the pyrazole ring is preferentially formylated?
For most N-substituted pyrazoles, formylation occurs regioselectively at the C4 position .[11] This is because the C4 carbon is the most nucleophilic position in the ring. Its electron density is enhanced by the +M (mesomeric) effect from the N1 nitrogen atom and, to a lesser extent, the N2 nitrogen. The C3 and C5 positions are adjacent to the nitrogen atoms and are comparatively less electron-rich. While formylation at other positions is rare, it can sometimes be observed with highly unusual substitution patterns or in fused pyrazole systems.[11][12]
Troubleshooting Guide
Q4: My reaction yield is low or I'm recovering only my starting material. What are the likely causes?
This is the most common issue and can stem from several factors related to reagents, substrate reactivity, or reaction conditions.
-
Answer:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the DMF or glassware will quench the POCl₃ and the reagent itself.
-
Solution: Always use anhydrous DMF (stored over molecular sieves) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before use. Ensure the POCl₃ is fresh and has been handled under anhydrous conditions.[7]
-
-
Deactivated Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R, the ring's nucleophilicity is significantly reduced, making the reaction sluggish or preventing it altogether.[13]
-
Suboptimal Reaction Temperature: The optimal temperature is highly substrate-dependent.
-
Improper Workup Procedure: The product, pyrazole-4-carboxaldehyde, can be lost during workup if not handled correctly. The hydrolysis of the iminium intermediate and neutralization must be carefully controlled.
-
Solution: The standard procedure is to cool the reaction mixture and pour it slowly into a vigorously stirred beaker of crushed ice.[15] This hydrolyzes the intermediate and quenches excess reagent. Following this, the acidic solution must be carefully neutralized with a base (e.g., 10% aq. NaOH, NaHCO₃, or K₂CO₃) until the product precipitates. Ensure the pH is brought to ~7-8 for complete precipitation.
-
-
Caption: Troubleshooting workflow for low-yield reactions.
Q5: I am observing significant side products. What are they and how can I minimize them?
-
Answer: Side product formation often arises from the high reactivity of the Vilsmeier reagent or the presence of other reactive functional groups on your substrate.
-
Chlorination: If your pyrazole substrate contains a hydroxyl group (e.g., a pyrazol-5-ol tautomer or a phenolic substituent), the Vilsmeier reagent can act as a chlorinating agent, replacing the -OH with a -Cl.[16]
-
Mitigation: Protect the hydroxyl group before subjecting the molecule to the Vilsmeier-Haack reaction. Alternatively, using a different formylation method that does not generate a chlorinating species may be necessary.
-
-
Reaction with Other Electron-Rich Rings: If your substrate contains another electron-rich aromatic ring (like a thiophene or N,N-dimethylaniline), competitive formylation can occur.[17]
-
Mitigation: This is a challenge of regioselectivity. Lowering the reaction temperature and using a minimal excess of the Vilsmeier reagent can sometimes favor formylation of the more reactive ring (often the pyrazole). If this fails, a protecting group strategy or an alternative synthetic route is required.
-
-
Dealkylation of N-substituents: In rare cases with specific N-substituents (e.g., N-tert-butyl) and under harsh conditions, dealkylation can occur.[13]
-
Mitigation: Use milder reaction conditions if possible. If the substituent is essential, this may indicate a limitation of the V-H reaction for that specific substrate.
-
-
Experimental Protocols & Data
Protocol 1: General Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole
This protocol is a standard procedure for a reactive pyrazole substrate.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 mL, 64.5 mmol, 4.0 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (2.2 mL, 24.2 mmol, 1.5 equiv) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting white, viscous mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: To the pre-formed reagent, add a solution of 1,3-diphenyl-1H-pyrazole (3.5 g, 16.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL) dropwise.
-
Heating and Monitoring: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate may form. Cautiously neutralize the acidic solution by the slow addition of 20% aqueous NaOH solution until the pH reaches ~8. Stir the resulting slurry for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be further purified by recrystallization from ethanol to yield a white or pale-yellow solid.
Summary of Reaction Conditions from Literature
The following table summarizes various conditions reported for the V-H formylation of different pyrazole substrates, highlighting the adaptability of the reaction.
| Substrate Type | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diphenylhydrazone | 3.0 / excess | 70-80 | 6 | Good | [4] |
| 5-Chloro-1,3-dialkylpyrazole | 2.0 / 5.0 | 120 | 2 | 55 | [13] |
| 3-(2-Methoxyethoxy)pyrazole | 4.0 / 4.0 | 70 | 24 | 48 | [16] |
| Substituted Phenylhydrazone | 3.0 / excess | 80-90 | 4 | Good | [7] |
| 1-Phenyl-1H-pyrazol-3-ol | N/A | 70 | 24 | Moderate | [16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Trifluoromethylated Pyrazoles: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged motif in drug design. Among CF3-bearing heterocycles, trifluoromethylated pyrazoles are particularly prominent, forming the core of blockbuster drugs like the anti-inflammatory agent Celecoxib and numerous agrochemicals.[1]
Given their importance, the development of efficient and selective synthetic routes to trifluoromethylated pyrazoles is a critical endeavor. This guide provides a comparative analysis of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a clear-eyed view of each method's strengths and limitations.
Core Synthetic Strategies at a Glance
The construction of the trifluoromethylated pyrazole core generally follows one of four major strategies, each with distinct advantages concerning starting material availability, regiochemical control, and substrate scope.
| Synthetic Route | Key Transformation | Primary Strength | Key Challenge |
| Route 1: Knorr-Type Cyclocondensation | Reaction of a CF3-β-dicarbonyl with a hydrazine | Readily available starting materials | Poor regioselectivity with unsymmetrical hydrazines |
| Route 2: [3+2] Cycloaddition Reactions | 1,3-dipolar cycloaddition | Excellent control over regioselectivity | Requires synthesis of specific 1,3-dipoles |
| Route 3: Building Block Approach | Cyclization of CF3-containing precursors (e.g., enynes) | Divergent synthesis of various heterocycles | Availability and stability of building blocks |
| Route 4: Post-Cyclization Functionalization | Direct trifluoromethylation of a pyrazole ring | Utilizes simple, non-fluorinated pyrazoles | Harsh reaction conditions, limited positions |
Route 1: The Classical Approach - Knorr-Type Cyclocondensation
The most traditional and direct route to the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction first reported by Ludwig Knorr in 1883.[2][3] In the context of trifluoromethylated pyrazoles, this involves the use of a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione.
Mechanistic Insights & Regioselectivity
The reaction proceeds via initial nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[4][5]
The primary challenge of this method is regiocontrol . When an unsymmetrical hydrazine (e.g., methylhydrazine) is used, the initial attack can occur at either of the two non-equivalent carbonyls. The electron-withdrawing CF3 group makes the adjacent carbonyl more electrophilic, often favoring attack at that position. However, the outcome can be highly sensitive to reaction conditions, particularly the solvent and the nature of the acid catalyst, frequently leading to a mixture of regioisomers that can be difficult to separate.[6]
Representative Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from a method for preparing N-CF3 pyrazoles by generating trifluoromethylhydrazine in situ and trapping it with a diketone.[7]
-
Reaction Setup: To a solution of di-Boc trifluoromethylhydrazine (500 mg, 1.67 mmol, 1.0 equiv) and 1-phenyl-1,3-butanedione (324 mg, 2.00 mmol, 1.2 equiv) in dichloromethane (DCM, 5 mL), add p-toluenesulfonic acid monohydrate (TsOH·H2O, 1.43 g, 8.33 mmol, 5 equiv).
-
Reaction Execution: Stir the mixture at 40 °C for 12 hours. Monitor the reaction completion by LCMS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL). Dilute with water (10 mL) and extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product. An isolated yield of 72% (270 mg) as a yellow oil has been reported for a similar compound.[7]
Route 2: The Regiocontrolled Approach - [3+2] Cycloaddition Reactions
To overcome the regioselectivity limitations of the Knorr synthesis, [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reactions have emerged as a powerful and versatile strategy. These reactions involve the coupling of a 1,3-dipole with a dipolarophile, where the regiochemistry of the addition is dictated by the electronic and steric properties of the reactants.
Key Variants and Mechanistic Causality
A. Nitrile Imines + Alkenes/Alkynes: This is a highly effective method where a trifluoromethylated nitrile imine, typically generated in situ from a corresponding hydrazonoyl halide, reacts with an alkene or alkyne.[1][8] The choice of dipolarophile is critical. For instance, reaction with electron-deficient enones (like chalcones) proceeds with high regio- and diastereoselectivity to form an intermediate pyrazoline, which is then oxidized to the pyrazole.[1][8] The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, with the reaction typically proceeding under HOMO(dipole)-LUMO(dipolarophile) control.
B. Sydnones + Alkynes: Sydnones are stable, mesoionic 1,3-dipoles that react with alkynes to produce pyrazoles with the extrusion of CO2. This method provides excellent regiocontrol, particularly for the synthesis of 1,3,4- and 1,3,5-substituted pyrazoles.[9][10] While thermal cycloadditions often require harsh conditions, the development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) allows the reaction to proceed under much milder conditions, significantly broadening its appeal and functional group tolerance.[11][12] The catalyst is believed to coordinate to the alkyne, lowering the LUMO energy and accelerating the cycloaddition.
Representative Experimental Protocol: [3+2] Cycloaddition of a Nitrile Imine with a Chalcone
This protocol is adapted from the synthesis of pyrazoline precursors as described by Jasiński and colleagues.[1][8]
-
Reaction Setup: To a solution of the chalcone (1.0 mmol) and the corresponding N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide (1.5 mmol) in dry dichloromethane (10 mL), add triethylamine (Et3N, 2.0 mmol).
-
Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the pyrazoline intermediate by TLC.
-
Intermediate Isolation: After completion, wash the reaction mixture with water, dry the organic layer over MgSO4, and concentrate under reduced pressure. The crude pyrazoline can often be used in the next step without further purification, though chromatographic purification may be necessary.
-
Oxidation to Pyrazole: Dissolve the crude pyrazoline (1.0 mmol) in DMSO (5 mL). Add activated manganese dioxide (MnO2, 5.0 mmol) and heat the mixture at 80-100 °C for 2-4 hours.
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the fully substituted 3-trifluoromethylpyrazole. Yields for this two-step process are typically in the 44-96% range for the pyrazoline formation and high for the oxidation step.[8]
Route 3: The Divergent Approach - Synthesis from CF3-Building Blocks
This strategy utilizes versatile, pre-fluorinated starting materials that can be guided toward different heterocyclic products based on the reaction partners and conditions. A prime example is the use of β-CF3-1,3-enynes.
Mechanistic Insights and Divergent Reactivity
β-CF3-1,3-enynes possess multiple reactive sites: the electron-deficient double bond (due to the CF3 group) and the alkyne moiety. The reaction pathway is determined by the nature of the nucleophilic hydrazine used.[13][14]
-
With simple hydrazines (e.g., hydrazine monohydrate): Nucleophilic attack occurs at the C=C double bond, leading to the formation of 1,3,4-trisubstituted pyrazolines.
-
With acyl hydrazines: The reaction proceeds through a different pathway to afford 1,4,5-trisubstituted pyrazolidines.
-
With aryl hydrazines (e.g., phenylhydrazine): The initial adduct readily undergoes oxidation under air to form fully aromatic 1,4,5-trisubstituted pyrazoles.[13]
This divergent reactivity provides a powerful tool for generating a library of related but structurally distinct compounds from a single advanced intermediate.
Representative Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Pyrazole from a β-CF3-1,3-Enyne
This general procedure is based on the work of Xiao and coworkers.[13][14]
-
Reaction Setup: To a solution of the β-CF3-1,3-enyne (0.2 mmol) in ethanol (2.0 mL) in a sealed tube, add phenylhydrazine (0.3 mmol).
-
Reaction Execution: Heat the mixture at 80 °C for 12 hours. The reaction is open to the air, which facilitates the final oxidation step.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by preparative thin-layer chromatography (PTLC) to afford the desired 1,4,5-trisubstituted pyrazole.
Route 4: The Late-Stage Approach - Post-Cyclization Trifluoromethylation
In contrast to building the ring with the CF3 group already in place, this strategy involves introducing the trifluoromethyl group onto a pre-formed pyrazole scaffold. This is particularly useful for late-stage functionalization in a drug discovery program.
Mechanistic Considerations
This approach typically involves the electrophilic or radical trifluoromethylation of a C-H bond. One established method is the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent, such as Togni's reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).[15]
The proposed mechanism involves the generation of a CF3 radical from the hypervalent iodine reagent. This radical adds to the alkyne of the hydrazone, triggering a cyclization cascade to form the pyrazole ring. This method is transition-metal-free and proceeds under mild conditions.[15] Direct C-H trifluoromethylation of pyrazoles is less common and often requires harsh conditions or pre-functionalization of the ring (e.g., lithiation or boronic esters), which can limit its applicability.
Representative Experimental Protocol: Trifluoromethylation/Cyclization of an α,β-Alkynic Hydrazone
This protocol is adapted from the method developed by Gu and colleagues.[15]
-
Reaction Setup: In a reaction tube, combine the α,β-alkynic hydrazone (0.2 mmol), Togni's reagent II (0.26 mmol, 1.3 equiv), and dichloroethane (DCE, 2 mL).
-
Reaction Execution: Stir the mixture at 80 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate it in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the 3-trifluoromethylpyrazole. Yields for this process are reported to be in the range of 50-70%.
Comparative Summary and Outlook
| Parameter | Route 1: Knorr Condensation | Route 2: [3+2] Cycloaddition | Route 3: Building Block Approach | Route 4: Post-Cyclization |
| Regiocontrol | Often poor; mixture of isomers | Excellent; predictable outcomes | Good; product-dependent on hydrazine | Site-selective but limited positions |
| Substrate Scope | Broad for dicarbonyls and hydrazines | Broad; depends on dipole/dipolarophile | Specific to enyne and hydrazine type | Limited by reactivity of C-H bonds |
| Conditions | Often requires heating, acid/base catalyst | Varies from mild (CuSAC) to thermal | Moderate heating | Mild to moderate heating |
| Key Advantage | Simple, commercially available starting materials | High regioselectivity and modularity | Divergent access to multiple scaffolds | Late-stage functionalization potential |
| Yields | Good to excellent (if isomers are combined) | Good to excellent | Moderate to good | Moderate to good |
The choice of synthetic route to a desired trifluoromethylated pyrazole is a strategic decision dictated by the specific target structure and the research objective.
-
For rapid access to simple pyrazole scaffolds where regiochemistry is not a concern or the starting materials are symmetrical, the Knorr-type condensation remains a viable and economical choice.
-
When precise control over the substitution pattern is paramount, particularly for complex molecules in a drug discovery pipeline, [3+2] cycloaddition reactions , especially the sydnone-alkyne variant, offer unparalleled regioselectivity and are often the method of choice.
-
The building block approach using precursors like β-CF3-1,3-enynes is best suited for diversity-oriented synthesis, where the goal is to create a library of related pyrazoles, pyrazolines, and pyrazolidines for structure-activity relationship (SAR) studies.
-
Post-cyclization functionalization is a niche but valuable tool for late-stage diversification, allowing for the direct introduction of a CF3 group onto an existing advanced intermediate or lead compound.
As the demand for complex, functionalized trifluoromethylated pyrazoles continues to grow, future research will likely focus on developing even milder and more catalytic versions of these reactions, expanding the substrate scope, and exploring novel trifluoromethylating reagents and building blocks to further streamline access to this critically important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benthamdirect.com [benthamdirect.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Pyrazole-3-carboxylate and Pyrazole-5-carboxylate Isomers
Abstract
In the realm of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds for a multitude of pharmacologically active agents.[1][2] The constitutional isomerism between pyrazole-3-carboxylate and pyrazole-5-carboxylate presents a significant analytical challenge. The subtle difference in the position of the carboxylate group profoundly influences the molecule's electronic environment and, consequently, its spectroscopic signature. This guide provides an in-depth, comparative analysis of these two isomers using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the observed spectroscopic differences and providing robust experimental protocols, this document serves as a critical resource for researchers to unambiguously differentiate between these crucial building blocks.
Introduction: The Significance of Positional Isomerism
Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[3] Its derivatives are subjects of immense interest due to their widespread biological activities, including anti-inflammatory, antimicrobial, and antidepressant properties.[1][3] When a carboxylate group is introduced, two primary positional isomers are possible: pyrazole-3-carboxylate and pyrazole-5-carboxylate.
The precise location of this electron-withdrawing group is paramount, as it dictates the molecule's steric and electronic properties, influencing its binding affinity to biological targets. An incorrect isomer assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and misinterpreted biological data. Therefore, definitive characterization is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide will dissect the spectroscopic nuances that allow for their confident differentiation.
Molecular Structure and Electronic Effects
The key to distinguishing between the 3- and 5-carboxylate isomers lies in understanding how the position of the ester group affects the electron density of the pyrazole ring. The carboxylate group is strongly electron-withdrawing. Its proximity to different atoms in the ring creates distinct electronic environments that are detectable by various spectroscopic methods.
Caption: Electronic influence of carboxylate position on the pyrazole ring.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous identification of these isomers.
¹H NMR Spectroscopy
Proton NMR is often the first and most powerful tool for differentiation. The chemical shifts of the pyrazole ring protons are highly sensitive to the placement of the carboxylate group.
-
Pyrazole-3-carboxylate: In this isomer, the C4-H proton is adjacent to the electron-rich N2 nitrogen and the C5 carbon. The C5-H proton is adjacent to the electron-withdrawing carboxylate group at C3. This typically results in the C5-H proton being significantly deshielded (shifted downfield) compared to the C4-H proton.
-
Pyrazole-5-carboxylate: Here, the C4-H proton is adjacent to the C5 carbon bearing the carboxylate group, leading to its deshielding. The C3-H proton is adjacent to the two nitrogen atoms. The relative positions of the ring protons will show a different pattern compared to the 3-isomer.
-
N-H Proton: The chemical shift of the N-H proton can be broad and variable, depending on solvent and concentration. However, intramolecular hydrogen bonding with the carbonyl oxygen of the ester may occur, influencing its chemical shift and broadness.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, particularly regarding the quaternary carbons and the carbonyl carbon.
-
Carbonyl Carbon (C=O): The electronic environment of the carbonyl carbon itself is slightly different between the two isomers, which can lead to small but measurable differences in their chemical shifts.[4]
-
Ring Carbons (C3, C4, C5): The most significant differences are observed in the chemical shifts of the ring carbons.[5]
-
In the 3-carboxylate isomer , C3 will be significantly downfield due to the direct attachment of the carboxylate group. C5's chemical shift will be influenced more by the adjacent nitrogen atoms.
-
In the 5-carboxylate isomer , C5 will be the most downfield carbon, while C3's shift will be dictated by its position between the two nitrogens.
-
The C4 carbon chemical shift will also differ, as it is adjacent to either C3 or C5, which have very different electronic environments in each isomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for examining the carbonyl (C=O) and N-H stretching frequencies.
-
C=O Stretch: The position of the carbonyl stretch (typically 1690-1760 cm⁻¹) is sensitive to electronic effects like conjugation.[6][7] While both isomers are conjugated, the precise nature of the conjugation through the pyrazole ring differs. This can lead to a reproducible shift of a few wavenumbers between the 3- and 5-isomers. For example, characterization data for ethyl 5-phenyl-1H-pyrazole-3-carboxylate shows a C=O stretch at 1726 cm⁻¹.[8]
-
N-H Stretch: The N-H stretching vibration (typically 3100-3500 cm⁻¹) can be affected by hydrogen bonding.[9] The potential for intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester is sterically more favorable in the 5-carboxylate isomer. This can result in a broader and lower frequency N-H band compared to the 3-carboxylate isomer, where such intramolecular bonding is less likely.
Mass Spectrometry (MS)
While both isomers have the same molecular weight and will show an identical molecular ion peak (M+), their fragmentation patterns upon electron ionization (EI) can differ.
-
Fragmentation: The stability of the resulting fragment ions dictates the fragmentation pathway. The initial loss of the alkoxy group (-OR) from the ester is a common fragmentation. The subsequent fragmentation of the pyrazole ring may differ based on the position of the remaining acylium ion. For instance, the fragmentation of pyrazole itself often involves the loss of HCN.[10] The relative ease of specific ring cleavages will be influenced by the substituent's position, leading to different relative abundances of key fragment ions.[10][11]
Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Feature | Pyrazole-3-carboxylate | Pyrazole-5-carboxylate | Rationale for Difference |
| ¹H NMR | Ring C-H Proton | One proton significantly downfield (C5-H) | One proton significantly downfield (C4-H) | Proximity to the electron-withdrawing carboxylate group. |
| ¹³C NMR | Ring Carbons | C3 is significantly downfield | C5 is significantly downfield | Direct attachment of the carboxylate group.[5] |
| IR | C=O Stretch | ~1720-1735 cm⁻¹ | ~1715-1730 cm⁻¹ | Subtle differences in conjugation and electronic effects.[12] |
| IR | N-H Stretch | Sharper, higher frequency | Broader, lower frequency | Higher potential for intramolecular H-bonding in the 5-isomer. |
| MS | Fragmentation | Potentially unique fragments | Potentially unique fragments | Stability of fragment ions differs based on initial structure.[13] |
Note: Exact values are dependent on the specific ester (e.g., methyl, ethyl) and solvent used. The table indicates general trends.
Experimental Protocols
To ensure data is reliable and reproducible, the following standardized protocols should be employed.
General Sample Preparation
-
Ensure Purity: Confirm sample purity (>95%) by LC-MS or an alternative chromatographic method before detailed spectroscopic analysis.
-
Solvent Selection: Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) of high purity for NMR. For IR, KBr pellets or a thin film on a salt plate are standard for solids.
-
Concentration: For NMR, use a consistent concentration (e.g., 5-10 mg in 0.6 mL of solvent) to minimize concentration-dependent shifts, especially for the N-H proton.
NMR Data Acquisition (¹H and ¹³C)
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
-
¹H NMR Parameters:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width appropriate for the 0-14 ppm range.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration where needed.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Use a wider spectral width (e.g., 0-200 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR: If assignments are ambiguous, perform 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively assign proton and carbon signals.
IR Spectrum Acquisition
-
Technique: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background: Run a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Data Processing: Perform baseline correction if necessary to ensure accurate peak picking.
Integrated Analytical Workflow
A logical workflow ensures efficient and accurate isomer identification.
Caption: Recommended workflow for isomer differentiation.
Conclusion
The differentiation of pyrazole-3-carboxylate and pyrazole-5-carboxylate isomers is a critical analytical task that is readily achievable through a systematic and multi-faceted spectroscopic approach. While ¹H NMR often provides the most direct and clear evidence through the analysis of ring proton chemical shifts, confirmation by ¹³C NMR and IR spectroscopy provides a self-validating system that ensures trustworthiness in the structural assignment. By understanding the underlying electronic principles that govern the spectroscopic outputs, researchers can confidently identify these isomers, ensuring the integrity and success of their research and development endeavors.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. scienceready.com.au [scienceready.com.au]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its versatility allows for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles.[7][8][9] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrazole analogs, supported by experimental data, to inform and guide future drug discovery efforts.
The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery
The introduction of fluorine into a molecule can significantly alter its physicochemical properties.[7][10] As the most electronegative element, fluorine can modulate a compound's acidity/basicity (pKa), lipophilicity, and metabolic stability.[7] Strategically placed fluorine atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[7] Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, enhancing binding affinity and potency.[7][11]
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Enhanced Potency
Pyrazole derivatives have long been investigated for their potential as anticancer agents, targeting various pathways involved in cell proliferation and survival.[2][6][12][13] The introduction of fluorine has, in many cases, led to a significant enhancement of this activity.
Non-fluorinated pyrazole analogs have demonstrated notable anticancer effects. For instance, certain pyrazole chalcones have shown activity against MCF-7 and HeLa cell lines. However, the introduction of fluorine-containing moieties, such as a 4-fluoro-phenyl group, has been shown to increase the inhibitory effects on these cancer cell lines.[12] Similarly, pyrazole derivatives linked to other heterocyclic systems have been developed as potent agents against lung cancer cells.[13]
The strategic placement of fluorine atoms can significantly boost the anticancer potential of pyrazole-based compounds. For example, some pyrimidinyl pyrazole derivatives with difluorophenyl substitutions have demonstrated potent antiproliferative activity against human lung cancer cell lines by inhibiting tubulin polymerization.[12] Structure-activity relationship (SAR) studies have often concluded that electron-withdrawing groups, such as fluorine, are beneficial for cytotoxic activity.[1][12] Fluorinated curcuminoid-pyrazole hybrids have also been synthesized and have shown favorable binding affinities to target proteins involved in cancer.[14]
Table 1: Comparative Anticancer Activity of Pyrazole Analogs
| Compound Type | Target/Cell Line | Activity Metric (e.g., IC50) | Key Finding | Reference |
| Pyrazole Chalcone | MCF-7, HeLa | - | 4-fluoro-phenyl substitution enhanced activity. | [12] |
| Pyrimidinyl Pyrazole | Human Lung Cancer | - | Difluorophenyl substitution showed antiproliferative effects. | [12] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Various Cancer Cell Lines | - | Showed anticancer activities. | [12] |
| Sugar-based Pyrazole Derivatives | HepG2, A549 | Good Inhibitory Activity | Promising lead compounds for new anticancer drugs. | [13] |
Antimicrobial Activity: Broadening the Spectrum
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Pyrazole-containing compounds have been a fertile ground for the discovery of new antibacterial and antifungal agents.[1][10][15] Fluorination has proven to be a valuable tool in enhancing the antimicrobial efficacy of these molecules.
In the realm of antifungal agents, fluorinated pyrazoles have also shown considerable promise. Fluoro-substituted pyrazoles have been reported to possess a wide range of biological activities, including antifungal properties against various phytopathogenic fungi.[16] The introduction of fluorine can improve the inhibitory effects of these compounds, making them effective against a range of fungal pathogens.[16]
Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs
| Compound Type | Microorganism | Activity Metric (e.g., MIC) | Key Finding | Reference |
| Fluorinated Pyrazole-clubbed Dihydropyrimidinones | S. aureus (MRSA) | 6.25 µg/ml | Difluoro substitution showed high activity. | [1][10] |
| Fluorinated Pyrazole Aldehydes | S. sclerotiorum, F. culmorum | Moderate Activity | 2-chlorophenyl derivative showed the highest inhibition. | [16] |
| Non-fluorinated Pyrazole Analogs | Various Bacteria & Fungi | - | Baseline activity, often improved with fluorination. | [15] |
Anti-inflammatory Activity: Targeting Key Enzymes
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5] The incorporation of fluorine has been explored to improve the potency and selectivity of these anti-inflammatory agents.[5][18]
The development of celecoxib, a selective COX-2 inhibitor, highlights the importance of the pyrazole scaffold in anti-inflammatory drug design. While the core structure is non-fluorinated, related research has shown that fluorinated pyrazoles can also exhibit potent anti-inflammatory activity.[7] For example, fluorinated pyrazole molecular hybrids have been evaluated as antagonists of the human bradykinin B1 receptor, showing promise for the treatment of pain and inflammation with IC50 values in the nanomolar range.[19] Furthermore, studies on fluorinated pyrazoles related to curcumin have demonstrated that the presence of fluorine groups can enhance the inhibitory activity against inducible nitric oxide synthase (iNOS), another important target in inflammation.[20]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Analogs
| Compound Type | Target/Assay | Activity Metric (e.g., IC50) | Key Finding | Reference |
| 4-Fluoropyrazole Hybrid | Bradykinin B1 Receptor | 23 nM | High potency and selectivity. | [19] |
| Fluorinated Curcuminoid Pyrazole | iNOS | - | Fluorine groups enhance inhibitory activity. | [20] |
| Fluorinated Pyrazolines | Carrageenan-induced paw edema | Moderate Activity | Showed anti-inflammatory effects. | [18] |
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols are essential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrazole analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices:
-
The 96-well plate format allows for high-throughput screening of multiple compounds and concentrations.
-
The incubation time with the compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects.
-
MTT is used as it is a reliable indicator of mitochondrial activity, which is directly correlated with cell viability.
-
DMSO is an effective solvent for the formazan crystals, ensuring accurate absorbance readings.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality Behind Experimental Choices:
-
Standardized inoculum ensures that the results are reproducible.
-
Serial twofold dilutions allow for the precise determination of the MIC value.
-
Visual inspection for growth is a simple and effective method for determining the MIC.
Visualizations
Synthesis Workflow for Pyrazole Analogs
Caption: General synthetic route to pyrazole analogs.
Mechanism of COX-2 Inhibition by Pyrazole Analogs
Caption: Selective inhibition of COX-2 by pyrazole-based drugs.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrazole scaffold has consistently demonstrated the potential to enhance a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic properties of fluorine can lead to improved metabolic stability, increased binding affinity, and altered physicochemical characteristics, ultimately resulting in more potent and effective drug candidates.[7][8]
Future research in this area should continue to explore the synthesis of novel fluorinated pyrazole analogs and their evaluation in a broader range of biological assays.[21][22][23] A deeper understanding of the structure-activity relationships, aided by computational modeling and docking studies, will be crucial for the rational design of next-generation pyrazole-based therapeutics with superior efficacy and safety profiles.[11][24][25][26] The evidence strongly suggests that the "fluorine advantage" will continue to be a key strategy in unlocking the full therapeutic potential of the versatile pyrazole nucleus.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academicstrive.com [academicstrive.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. srrjournals.com [srrjournals.com]
- 14. "Novel fluorinated curcuminoids and their pyrazole and isoxazole deriva" by Kenneth K. Laali, William J. Greves et al. [digitalcommons.unf.edu]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Pyrazole Derivatives Against Drug-Resistant Bacteria
In an era where the escalating threat of antimicrobial resistance (AMR) challenges modern medicine, the discovery of novel antibacterial agents is a paramount objective for the global scientific community. Drug-resistant infections are projected to cause 10 million deaths annually by 2050 if no urgent action is taken.[1][2] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) are particularly notorious for their ability to evade current antibiotic arsenals, driving the need for innovative chemical scaffolds.[1][3]
Among the heterocyclic compounds being investigated, pyrazole derivatives have emerged as a versatile and potent class of molecules with a broad spectrum of pharmacological activities, including significant antibacterial properties.[1][4][5][6] This guide provides an in-depth comparative analysis of a specific, promising subclass: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate and its related trifluoromethyl-phenyl substituted derivatives. We will dissect their efficacy against clinically relevant drug-resistant bacteria, compare their performance against established antibiotics, and provide the detailed experimental frameworks necessary for their evaluation.
Proposed Mechanism of Action: Targeting Bacterial Proliferation
The antibacterial efficacy of many pyrazole derivatives is attributed to their ability to interfere with fundamental cellular processes. While the precise mechanism can vary based on the specific substitutions, a prominent proposed target is bacterial DNA gyrase (a type II topoisomerase).[1][7] This enzyme is crucial for managing DNA supercoiling during replication. By inhibiting DNA gyrase, these compounds can trigger a cascade of events leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
However, some studies on potent trifluoromethyl-phenyl pyrazole derivatives indicate a broader range of inhibitory effects on macromolecular synthesis, suggesting that their mode of action may involve multiple targets or a global disruption of bacterial cell function.[2][3] This multi-target potential is a highly desirable trait in antimicrobial drug discovery as it may reduce the likelihood of rapid resistance development.
Caption: Proposed mechanism of pyrazole derivatives inhibiting bacterial DNA gyrase.
Comparative In Vitro Efficacy: A Quantitative Analysis
The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. The trifluoromethyl moiety is a key feature, often enhancing the potency of the pyrazole core. Below, we compare the MIC values of several trifluoromethyl-substituted pyrazole derivatives against a panel of Gram-positive drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Table 1: MIC of Trifluoromethyl-Pyrazole Derivatives Against Gram-Positive Bacteria (µg/mL)
| Compound ID | Derivative Type | MRSA (USA300) | MRSA (Clinical Isolate) | E. faecalis (V583) | E. faecium (Clinical Isolate) | Reference |
| Compound 21 | 4-Bromo-3-chloro-aniline | 0.5 | 0.5 | 1 | 1 | [8] |
| Compound 26 | Mixed Trihalo-aniline | 0.25 | 0.5 | 0.5 | 0.25 | [8] |
| Compound 59 | Fluoro-trifluoromethyl-aniline | <0.78 | 0.78 | 0.78 | 1.56 | [3] |
| Compound 74 | Trisubstituted-aniline | 0.78 | 0.78 | 0.78 | 1.56 | [3] |
| Compound 13 | Trifluoromethyl-aniline | 3.12 | 6.25 | >50 | >50 | [2] |
| Compound 18 | Dichloro-aniline | 1.56 | 3.12 | 12.5 | 6.25 | [2] |
| Vancomycin | (Standard Antibiotic) | 1 | 1 | 1 | >64 | [2] |
| Ciprofloxacin | (Standard Antibiotic) | 4 | >32 | >32 | >32 | [1] |
Note: Data is synthesized from multiple studies for comparative purposes. Exact values may vary based on specific strains and testing conditions.
Analysis: The data clearly demonstrates that specific substitutions on the pyrazole scaffold significantly influence antibacterial activity. Halogenated aniline derivatives, particularly those with multiple substitutions like compounds 21 and 26 , exhibit potent activity with MIC values as low as 0.25 µg/mL, surpassing the efficacy of Vancomycin against certain strains.[8] This highlights the importance of hydrophobic halogen substituents for potent activity.[3] In contrast, some derivatives show more moderate activity, underscoring the nuanced structure-activity relationship (SAR) within this chemical class.
Performance Beyond Inhibition: Biofilm Eradication and Cytotoxicity
A critical challenge in treating persistent infections is the ability of bacteria to form biofilms, which are highly resistant to conventional antibiotics. An effective antimicrobial candidate must not only inhibit planktonic (free-floating) growth but also disrupt these established communities.
Table 2: Biofilm Eradication and Cytotoxicity Profile
| Compound ID | Minimum Biofilm Eradication Conc. (MBEC) vs. MRSA (µg/mL) | Cytotoxicity (CC₅₀) vs. HEK293 cells (µg/mL) | Selectivity Index (CC₅₀/MIC) | Reference |
| Compound 11 | 1 | >50 | >31 | [8] |
| Compound 28 | 1 | >50 | >31 | [8] |
| Compound 29 | 1 | >50 | >31 | [8] |
| Compound 59 | Moderate Inhibition | >50 | >64 | [3] |
| Compound 74 | Moderate Inhibition | >50 | >64 | [3] |
| Vancomycin | >64 | >100 | >64 | [2] |
Analysis: Several trifluoromethyl-pyrazole derivatives are exceptionally effective at eradicating pre-formed MRSA biofilms, with MBEC values as low as 1 µg/mL.[8] This is a significant advantage over antibiotics like vancomycin, which are often ineffective against biofilms.[2] Furthermore, these potent compounds exhibit low toxicity to human embryonic kidney (HEK293) cells, resulting in a high selectivity index.[2][3] This favorable therapeutic window is a crucial prerequisite for any compound advancing toward preclinical development.
Experimental Protocols: A Framework for Evaluation
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following section outlines the core methodologies for assessing the antimicrobial properties of novel pyrazole derivatives.
Caption: A logical workflow for the evaluation of novel antimicrobial agents.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO).[9]
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11.
-
-
Incubation & Reading:
-
Biofilm Formation:
-
Grow a 96-well plate of bacterial biofilms by inoculating wells with a standardized bacterial culture in a suitable medium (e.g., Tryptic Soy Broth with glucose) and incubating for 24 hours.
-
-
Treatment:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells, leaving the established biofilm.
-
Add fresh media containing serial dilutions of the test compound to the wells. Include a positive control (e.g., vancomycin) and a negative (no treatment) control.
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification:
-
Wash the wells again with PBS.
-
Quantify the remaining viable bacteria using a metabolic stain like Resazurin or by crystal violet staining to measure total biofilm mass.
-
The MBEC is the lowest concentration of the compound that results in a significant reduction in biofilm viability compared to the untreated control.
-
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility is demonstrated by its presence in a multitude of FDA-approved drugs, tackling a wide array of diseases. Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors for cancer therapy like Ruxolitinib and Ibrutinib.[3][4][5][6] The broad spectrum of biological activities—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral properties—stems from the pyrazole core's unique physicochemical characteristics.[7][8]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds across major therapeutic areas. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological outcomes, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational insights needed to rationally design the next generation of pyrazole-based therapeutics.
The pyrazole ring's success in drug design can be attributed to several key features. It is a stable aromatic system, capable of participating in π-π stacking interactions. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring a molecule within a biological target's active site.[6] Furthermore, the pyrazole nucleus often serves as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties like solubility while maintaining necessary structural architecture.[6] The regiochemistry of the pyrazole ring allows for precise vectorial placement of substituents at the N1, C3, C4, and C5 positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Caption: Core pyrazole ring and the significance of its substitution points.
Comparative SAR Analysis: Diarylpyrazoles as Anti-inflammatory COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammation, and the diarylpyrazole scaffold, exemplified by Celecoxib, is the quintessential model for this class.[9][10] The therapeutic goal is to inhibit COX-2, which is induced at sites of inflammation, while sparing the constitutively expressed COX-1, which plays a protective role in the gastrointestinal tract and kidneys.[11][12] The SAR of these compounds is a textbook example of rational drug design.
The key to COX-2 selectivity lies in exploiting a structural difference between the two enzyme isoforms. The COX-2 active site possesses a large secondary side-pocket that is absent in COX-1 due to a single amino acid substitution (isoleucine in COX-1 vs. valine in COX-2).[12]
Key SAR Insights for COX-2 Selectivity:
-
C5-Aryl Substituent: This is the most critical feature for selectivity. A para-sulfonamide (-SO₂NH₂) or a similar group (e.g., methylsulfone, -SO₂Me) is essential. This group projects directly into the secondary side-pocket of COX-2, forming hydrogen bonds with residues like Arg513, providing a strong anchoring point that is sterically inaccessible in COX-1.[13][14]
-
C3-Aryl Substituent: Modifications here primarily affect potency. For Celecoxib, a para-methylphenyl group is optimal for fitting into the main hydrophobic channel.
-
C4-Substituent: While often unsubstituted, introducing small, electron-withdrawing groups like trifluoromethyl (-CF₃) can further enhance COX-2 selectivity and potency.
-
N1-Position: This position is typically unsubstituted (an -NH group). This allows the pyrazole nitrogen to act as a hydrogen bond donor, contributing to binding affinity.
Caption: Key interactions of a diarylpyrazole inhibitor in the COX-2 active site.
Quantitative Comparison of COX-2 Inhibitors
The performance of these inhibitors is quantified by their IC₅₀ values against each enzyme isoform and the resulting Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | C5-Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | p-SO₂NH₂ | 8.17 | 1.00 | 8.17 | [7] |
| Analog 125a | p-SO₂NH₂ | >100 | 12.16 | >8.22 | [7] |
| Analog 125b | p-SO₂NH₂ | >100 | 10.74 | >9.31 | [7] |
| Deracoxib | p-SO₂NH₂ | 30 | 0.08 | 375 | [14] |
Note: Data is compiled from various sources for illustrative comparison. Absolute values may vary between different assay conditions.
Experimental Protocol: In Vitro Human Whole Blood COX Inhibition Assay
This assay provides a physiologically relevant measure of COX-1 and COX-2 inhibition.
-
Preparation: Collect fresh human blood into heparinized tubes.
-
COX-1 Assay: Aliquot 1 mL of blood into tubes containing the test compound (at various concentrations) or vehicle control. Incubate for 1 hour at 37°C to allow compound binding. COX-1 activity is induced by the endogenous thrombin during clotting; no external stimulus is needed. Allow blood to clot for 1 hour at 37°C.
-
COX-2 Assay: Aliquot 1 mL of blood into tubes containing the test compound or vehicle. Add lipopolysaccharide (LPS, 10 µg/mL final concentration) to induce COX-2 expression and activity. Incubate for 24 hours at 37°C.
-
Analysis: Centrifuge all tubes to separate serum. Measure the concentration of Thromboxane B₂ (TXB₂, a stable metabolite of the COX-1 product TXA₂) in the COX-1 assay samples and Prostaglandin E₂ (PGE₂, a primary product of COX-2) in the COX-2 assay samples using a validated ELISA kit.
-
Calculation: Calculate the percent inhibition of TXB₂ and PGE₂ formation at each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting percent inhibition against compound concentration and fitting the data to a four-parameter logistic curve.
Comparative SAR Analysis: Pyrazoles as Anticancer Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, with numerous approved drugs targeting kinases like JAK (Ruxolitinib), Bcr-Abl (Asciminib), and EGFR.[4][15]
The primary mechanism involves competitive inhibition at the ATP-binding site. The pyrazole ring often functions as a "hinge-binder," forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.[15]
General SAR Principles for Kinase Inhibition:
-
N1-Position: This position is frequently substituted with a bulky group (e.g., tert-butyl, cyclopentyl) that can provide selectivity by exploiting differences in the pocket behind the gatekeeper residue or extending towards the solvent-exposed region.[16]
-
N2-Position & C3-Position: The N2 nitrogen and the C3 substituent are key for hinge binding. The N2 atom typically acts as a hydrogen bond acceptor, while an adjacent amine on the C3 substituent can act as a donor.
-
C4-Position: Substituents here can influence the orientation of other groups and are often used to attach solubilizing moieties or vectors that probe other regions of the ATP pocket.
-
C5-Position: This position is often substituted with an aryl or heteroaryl ring that occupies a hydrophobic pocket, contributing significantly to potency.
Case Study: EGFR vs. p38 MAP Kinase Inhibitors
While the general principles are similar, the specific SAR differs depending on the target kinase's unique topology.
| Feature | EGFR Inhibitors | p38 MAP Kinase Inhibitors | Rationale |
| Core Scaffold | Pyrazole or Pyrazolo[3,4-d]pyrimidine | 1,3,5-Trisubstituted Pyrazole | The fused pyrimidine ring in some EGFR inhibitors provides additional interaction points. |
| Key Interaction | H-bond with Met793 in the hinge. | H-bond with Met109 in the hinge. | Classic hinge-binding interaction for ATP-competitive inhibitors. |
| Selectivity Driver | Interaction with the "gatekeeper" residue (e.g., T790M mutation). | A basic nitrogen substituent that forms an ionic bond with Asp112.[17] | Exploiting unique residues or pockets outside the immediate hinge region is key to achieving selectivity. |
| C5-Substituent | Aniline or similar derivatives that occupy the hydrophobic pocket.[18] | Aryl groups (e.g., 4-pyridinyl) that fit into the pocket adjacent to the hinge.[17] | The size and electronics of this group must be optimized for the specific hydrophobic pocket of the target kinase. |
Quantitative Comparison of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | Kinase IC₅₀ | Cell Line | Antiproliferative IC₅₀ | Reference |
| Compound C5 | EGFR | 0.07 µM | MCF-7 | 0.08 µM | [19] |
| Compound 1 | Akt1 | 61 nM | PC-3 | N/A | [16] |
| SC-806 | p38α | N/A | N/A | Efficacious in vivo | [17] |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM / 2.8 nM | HEL | 127 nM | [15] |
Experimental Protocol: HTRF® Kinase Assay (Generic)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity in a high-throughput format.
-
Reagents: Prepare assay buffer, kinase enzyme, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Compound Plating: In a 384-well low-volume plate, dispense test compounds at various concentrations using an acoustic dispenser.
-
Kinase Reaction: Add a mixture of the kinase and biotinylated substrate to the wells. Allow to incubate for 15 minutes.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents in EDTA-containing buffer. Incubate for 60 minutes to allow for antibody-antigen binding.
-
Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Analysis: The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate. Calculate percent inhibition relative to controls and determine IC₅₀ values.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Comparative SAR Analysis: Pyrazoles as Antimicrobial Agents
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential enzymes like DNA gyrase and topoisomerase IV.[20][21]
A common strategy in this area is molecular hybridization, where the pyrazole core is linked to another known antimicrobial pharmacophore, such as a thiazole or thiadiazine ring, to create synergistic effects.[22][23]
Key SAR Insights for Antibacterial Activity:
-
Hybridization: Tethering the pyrazole to other heterocyclic systems is a highly effective strategy. The linker's nature and length are critical for optimal activity.[20]
-
Aryl Substituents: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on aryl rings attached to the pyrazole core often enhances antimicrobial activity.[24] This is exemplified by compound 5f, where a nitro group was associated with the highest activity in its series.[24]
-
N1-Carbothioamide/Hydrazone Moiety: The introduction of a carbothiohydrazide or related hydrazone linkage at the N1 position has proven to be a fruitful approach, with these moieties potentially acting as key pharmacophoric features for target binding.[22]
-
Target-Specific Features: For DNA gyrase inhibitors, the overall molecular shape and charge distribution must allow the compound to fit into the ATP-binding site of the GyrB subunit.[20]
Quantitative Comparison of Pyrazole-Based Antimicrobial Agents
Activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| Compound 21a | Pyrazole-1-carbothiohydrazide | 62.5 | 125 | 2.9 | [22] |
| Compound 21c | Pyrazole-1-carbothiohydrazide | 125 | 250 | 7.8 | [22] |
| Compound 17 | Tethered thiazolo-pyrazole | 4 (MRSA) | N/A | N/A | [20] |
| Compound 36 | Aza-indole-derived pyrazole | N/A | 0.31 | N/A | [20] |
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The positive control must show clear turbidity, and the negative control must remain clear.
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored for a diverse range of biological targets underscore its continued importance.[1][5] The SAR principles discussed herein—from the specific side-pocket interactions of COX-2 inhibitors to the hinge-binding motifs of kinase inhibitors and the hybrid pharmacophores of antimicrobial agents—demonstrate a clear, rational basis for designing effective therapeutics.
The future of pyrazole-based drug discovery will likely involve more sophisticated approaches. The use of computational chemistry and machine learning will accelerate the prediction of SAR, allowing for the design of more potent and selective compounds in silico before synthesis. Furthermore, the development of pyrazole-based multi-target agents and covalent inhibitors represents exciting new frontiers for tackling complex diseases like cancer and drug-resistant infections. This guide serves as a foundation upon which such future innovations can be built.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Enzyme Inhibitors
For drug discovery researchers, the pyrazole scaffold is a familiar and powerful tool. Its versatile structure is a cornerstone in a multitude of FDA-approved drugs, capable of targeting a wide array of enzymes with high potency.[1] Pyrazole-containing compounds have been successfully developed as inhibitors for critical enzyme families, including kinases, which are central regulators of cellular processes, as well as cyclooxygenases (COX) and thrombin.[1][2][3] However, this same chemical versatility presents a significant challenge: the potential for cross-reactivity. An inhibitor that binds to unintended targets can lead to unforeseen side effects, toxicity, or reduced therapeutic efficacy.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-based inhibitors. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design and execute self-validating studies that generate trustworthy and actionable data. Our focus is on building a robust understanding of an inhibitor's selectivity profile, a critical step in advancing a lead compound toward clinical consideration.
The Pyrazole Scaffold: Versatility and the Imperative for Selectivity
The pyrazole ring acts as a bioisostere for aryl groups, enhancing properties like lipophilicity and solubility.[4] Furthermore, its nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), allowing for diverse and strong interactions within an enzyme's active site.[4] This adaptability is why pyrazole derivatives have been developed to inhibit a vast range of targets, from kinases in oncology to enzymes involved in inflammation and thrombosis.[3][5][6]
However, the very features that make the pyrazole core so effective also create the risk of off-target binding. For instance, the ATP-binding pocket is highly conserved across the human kinome. An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to a complex pharmacological profile. A review of pyrazole-based kinase inhibitors from 2011-2020 highlights numerous compounds with potent activity against their primary target but also significant off-target effects.[5] For example, a dual Aurora A/B inhibitor was found to inhibit over 20 other kinases when screened against a larger panel.[5] This underscores the non-negotiable need for comprehensive cross-reactivity profiling early in the drug development process.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-faceted approach is essential for accurately mapping an inhibitor's specificity. Relying on a single method can provide an incomplete or misleading picture. Here, we compare the primary methodologies.
Large-Panel In Vitro Biochemical Assays
This is the gold standard for an initial, broad assessment of selectivity. The inhibitor is tested against a large, functionally diverse panel of purified enzymes. For pyrazole-based kinase inhibitors, this typically involves a kinome-wide panel.
-
Principle: The assay directly measures the inhibitor's ability to block the catalytic activity of each enzyme in the panel. This is often done at a single, high concentration (e.g., 1 µM or 10 µM) to identify any potential interactions.[1]
-
Causality: By using purified enzymes, we isolate the interaction between the compound and the potential off-target, removing the complexity of a cellular environment. This provides a clear, direct measure of biochemical potency. A high concentration is used to cast a wide net; the goal is to find any potential off-target, which can then be validated with more sensitive methods.
-
Advantages:
-
Comprehensive: Can screen against hundreds of enzymes simultaneously.
-
Quantitative: Provides a direct measure of enzyme inhibition.
-
High-Throughput: Amenable to automation.
-
-
Limitations:
-
Lacks Cellular Context: Does not account for cell permeability, intracellular target concentration, or competition with endogenous substrates like ATP.
-
Potential for False Positives: In vitro activity may not always translate to a cellular or in vivo effect.
-
Cell-Based Assays
Following biochemical screens, promising candidates must be evaluated in a more physiologically relevant context. Cell-based assays measure the inhibitor's effect on a specific signaling pathway or cellular process within intact cells.
-
Principle: These assays assess the downstream consequences of target engagement. For a kinase inhibitor, this could involve using Western blotting to measure the phosphorylation of a known substrate.[5]
-
Causality: A positive result in a cell-based assay demonstrates that the inhibitor is not only binding to its target in a complex cellular milieu but also that this engagement is sufficient to elicit a biological response. This approach helps validate the physiological relevance of the biochemical data.
-
Advantages:
-
Physiologically Relevant: Accounts for cell membrane permeability and intracellular interactions.
-
Functional Readout: Confirms that target inhibition leads to the desired biological outcome.
-
-
Limitations:
-
Lower Throughput: More complex and time-consuming than biochemical assays.
-
Indirect Measurement: The observed effect could be due to inhibition of an upstream target in the same pathway, not the intended enzyme.
-
Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
To illustrate how selectivity profiles can differ, the table below synthesizes published data for representative pyrazole-based kinase inhibitors. "Compound A" represents a multi-targeted inhibitor, "Compound B" is a more selective inhibitor with a known primary off-target, and "Zanubrutinib" is an example of a highly selective, clinically approved drug.[1][4]
| Compound | Primary Target(s) | IC₅₀ on Primary Target(s) | Key Off-Targets (IC₅₀ or % Inhibition @ 1µM) | Selectivity Profile |
| Compound A (Multi-targeted) | Aurora A, Aurora B | 35 nM, 75 nM | >20 kinases with >80% inhibition @ 1µM (e.g., VEGFR, PDGFR)[5] | Broad Spectrum / Low Selectivity |
| Compound B (Selective) | FLT3 | ~20 nM | c-Kit (~60 nM)[1] | Selective with Defined Off-Target |
| Zanubrutinib (FDA Approved) | BTK | <1 nM | Minimal activity against other kinases like EGFR, TEC, ITK[4] | Highly Selective |
Note: IC₅₀ values are approximate and synthesized from multiple sources for illustrative purposes.
This data clearly shows how modifications to the pyrazole scaffold can dramatically influence target selectivity.[1] Compound A's profile suggests it may have widespread biological effects, whereas Zanubrutinib's high selectivity is a key attribute of its clinical success.[4]
Experimental Protocols
Trustworthy data is built on meticulously executed and well-controlled experiments. The following protocols provide a self-validating framework for assessing inhibitor cross-reactivity.
Protocol 1: Primary Screening via Large-Panel Kinase Assay
This protocol describes a generalized workflow for an initial cross-reactivity screen.
Objective: To identify potential off-target kinases for a pyrazole-based inhibitor.
Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test inhibitor in 100% DMSO.
-
Assay Plate Preparation: In a multi-well assay plate, add the required buffer, cofactors (e.g., Mg²⁺, ATP), and each individual kinase from the panel to separate wells.
-
Inhibitor Addition: Add the test inhibitor to each well to a final concentration of 1 µM. Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for background signal.
-
Enzyme-Inhibitor Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzymes.
-
Reaction Initiation: Add the specific substrate for each kinase to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for the specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the output. The detection method depends on the assay format (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the "no inhibitor" control.[1]
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Hits are typically defined as kinases showing >50% or >80% inhibition.
-
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Workflow for identifying and validating off-target enzyme interactions.
Protocol 2: IC₅₀ Determination for Off-Target "Hits"
Objective: To quantify the potency of inhibition for hits identified in the primary screen. The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[7][8]
Methodology:
-
Compound Preparation: Perform a serial dilution of the inhibitor stock (e.g., 10-point, 3-fold dilutions) in DMSO to create a range of concentrations that will span the expected IC₅₀.
-
Assay Setup: Set up the assay as described in Protocol 1, but instead of a single inhibitor concentration, add the range of diluted inhibitor concentrations to different wells for each hit kinase.
-
Controls: Include positive (no inhibitor) and negative (no enzyme) controls on every plate.
-
Execution: Follow steps 4-7 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value.[1] This analysis is a cornerstone of evaluating enzyme inhibitors.[9]
-
Interpreting the Data: Beyond Potency to True Selectivity
A low IC₅₀ value indicates high potency, but it does not define selectivity. Selectivity is a comparative measure. A simple way to quantify this is the Selectivity Score :
-
Selectivity Score = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher selectivity score indicates greater selectivity for the on-target versus the off-target enzyme. A score greater than 100 is often considered a benchmark for a highly selective compound. This quantitative analysis, combined with cell-based functional assays, provides the robust, multi-layered evidence needed to confidently advance a pyrazole-based inhibitor in the drug discovery pipeline.
Visualizing On-Target vs. Off-Target Effects
Caption: Impact of inhibitor cross-reactivity on cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against Classical Approaches
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this scaffold is present in a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the cannabinoid receptor antagonist Rimonabant.[1] Its prevalence stems from its versatile biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4]
Given its significance, the development of efficient, scalable, and sustainable synthetic routes to pyrazole derivatives is of paramount importance. Classical methods, while foundational, often face limitations in terms of reaction time, regioselectivity, and environmental impact.[5][6] In recent years, modern synthetic strategies such as microwave-assisted synthesis, continuous-flow chemistry, and multicomponent reactions have emerged, offering significant advantages.[7][8][9]
This guide provides an in-depth comparison of these new methodologies against the classical approaches. We will delve into the mechanistic underpinnings of each method, present validated experimental protocols, and offer a clear, data-driven benchmark of their performance, enabling you to make informed decisions for your synthetic campaigns.
Part 1: The Classical Foundation: The Knorr Pyrazole Synthesis
The most enduring and widely taught method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[4][10][11] This reaction remains a workhorse in many laboratories due to its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[10][12][13] The reaction is typically acid-catalyzed. The catalyst's role is to protonate one of the carbonyl oxygens, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
The mechanism proceeds through two key stages:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyl groups to form a hydrazone intermediate after dehydration.[14][15]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the stable, aromatic pyrazole ring.[13][15]
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomeric products can be formed, which can complicate purification and lower the yield of the desired isomer.[11][16]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Novel Pyrazole-Derived Therapeutic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates.[1][2] Its versatility allows for the development of agents across diverse therapeutic areas, including oncology, inflammation, and neurology.[3][4][5] However, the journey from a potent hit in a cell-based assay to a clinically effective drug is fraught with challenges. A frequent and critical hurdle is the disconnect between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to assess pyrazole derivatives at these two fundamental stages of drug discovery, explaining the causality behind experimental choices and exploring the complexities of translating preclinical data.
The Foundational Stage: In Vitro Efficacy Assessment
In vitro testing serves as the initial proving ground for novel compounds. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large libraries of pyrazole derivatives to identify those with the desired biological activity at a cellular or molecular level. The primary goal is to establish a direct interaction between the compound and its intended biological target in a controlled, isolated environment.
Rationale for In Vitro Screening
The fundamental reason for starting with in vitro assays is target validation and intrinsic potency determination. By removing the complex physiological variables of a living organism (e.g., metabolism, distribution, excretion), we can directly measure a compound's effect on a specific cell line or enzyme. This reductionist approach is essential for establishing a preliminary structure-activity relationship (SAR), guiding the chemical optimization of lead compounds.[6]
Key In Vitro Experimental Protocols
1. Cytotoxicity and Antiproliferative Assays: These are often the first-line screening assays for anticancer agents. The goal is to determine the concentration at which a compound inhibits cell growth or kills cancer cells.
-
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay [7]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. The duration is critical; it must be long enough to observe an effect on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step directly links metabolic activity to cell viability.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
-
2. Enzyme Inhibition Assays: For pyrazole derivatives designed to target specific enzymes, such as Cyclooxygenase-2 (COX-2) or Cyclin-Dependent Kinases (CDKs), direct enzymatic assays are crucial.[8][9]
-
Example: COX-2 Inhibition Assay [10] This assay measures the ability of a compound to block the activity of the COX-2 enzyme, which is critical in the inflammatory pathway. The assay typically monitors the oxidation of a chromogenic substrate, where the rate of color change is proportional to enzyme activity. Compounds that slow this rate are identified as inhibitors. Many novel pyrazole derivatives have shown potent COX-2 inhibitory activity, with IC₅₀ values in the nanomolar range.[10]
Caption: High-level workflow from initial compound screening to preclinical candidate selection.
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro cytotoxicity of several novel pyrazole derivatives against various human cancer cell lines, demonstrating the potent antiproliferative activity that can be achieved.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Indole-Pyrazole Hybrid (Compound 33) | HCT116 (Colon) | < 23.7 | [8] |
| Fused Pyrazole (Compound 50) | HepG2 (Liver) | 0.71 | [8] |
| Pyrazolone-Pyrazole (Compound 27) | MCF7 (Breast) | 16.50 | [8] |
| Methoxy Pyrazole (Compound 3d) | MCF-7 (Breast) | 10 | [11] |
| Indolo-Pyrazole (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | [7] |
The Proving Ground: In Vivo Efficacy Assessment
While in vitro data is essential, it cannot predict how a compound will behave in a complex, multicellular organism. In vivo studies in animal models are indispensable for evaluating a drug's true therapeutic potential, taking into account the critical factors of Absorption, Distribution, Metabolism, and Excretion (ADME).
Rationale for In Vivo Testing
The primary objective of in vivo testing is to determine if the compound can reach its target tissue in a sufficient concentration and exert its therapeutic effect without causing unacceptable toxicity. It is the ultimate test of a drug's bioavailability and overall physiological effect. A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or an inability to penetrate the target tissue.[12]
Key In Vivo Experimental Protocols
1. Xenograft Models for Anticancer Efficacy: This model is the gold standard for testing anticancer agents in vivo. It involves implanting human tumor cells into immunocompromised mice.
-
Protocol: Human Hepatocellular Carcinoma Xenograft Model [13][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HuH7 hepatocellular carcinoma cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent starting point for all animals.
-
Randomization & Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole derivative (e.g., celecoxib at 50 mg/kg/day) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a predetermined period (e.g., 3-4 weeks).[14]
-
Monitoring: Monitor tumor volume using caliper measurements twice weekly. Also, monitor the body weight and general health of the animals as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis) to understand the in vivo mechanism of action.
-
2. Carrageenan-Induced Paw Edema for Anti-Inflammatory Efficacy: This is a classic and highly reproducible model for evaluating acute inflammation.[10][15]
-
Protocol: Rat Paw Edema Model [16]
-
Animal Preparation: Use adult rats (e.g., Wistar albino rats), fasted overnight.
-
Compound Administration: Administer the test pyrazole derivatives or a reference drug (e.g., Indomethacin) orally one hour before inducing inflammation.
-
Inflammation Induction: Inject a 0.1 mL of 1% carrageenan solution (a seaweed-derived inflammatory agent) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for the treated groups relative to the control group. A significant reduction in paw swelling indicates potent anti-inflammatory activity.
-
Comparative In Vivo Efficacy Data
The following table highlights the in vivo anti-inflammatory efficacy of selected pyrazole derivatives.
| Compound | Animal Model | Dose | % Edema Inhibition (at 3h) | Reference |
| Pyrazole Derivative 130 | Rat | - | Excellent (vs. Celecoxib) | [10] |
| Pyrazole Derivative 144 | Rat | - | 78.9 - 96% | [10] |
| Pyrazole Carboxamide 10g | Rat | - | 78% | [15] |
| Pyrazolone 7 | Rat | 20 mg/kg | 90.3% | [16] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
The transition from cell culture to a whole animal model introduces a vast number of variables that can create a disconnect between in vitro and in vivo results. Understanding these factors is paramount for successful drug development.
Caption: The translation of in vitro potency to in vivo efficacy is filtered through ADME barriers.
Case Study: Celecoxib - A Tale of Two Environments
Celecoxib, a well-known pyrazole-based COX-2 inhibitor, provides an excellent example of the complexities in correlating in vitro and in vivo data.
-
CYP450 Inhibition: In vitro studies using human liver microsomes identified celecoxib as a moderately potent competitive inhibitor of the drug-metabolizing enzyme CYP1A2.[12] However, a subsequent clinical study in healthy volunteers showed that celecoxib did not significantly inhibit CYP1A2 activity in vivo.[12] The reason for this discrepancy lies in the pharmacokinetics; the free plasma concentrations of celecoxib achieved in humans were not high enough to cause the enzymatic inhibition observed in the isolated microsome system. This underscores the critical importance of considering therapeutic concentrations when interpreting in vitro findings.
-
Anticancer Mechanisms: The anticancer effects of celecoxib have been demonstrated both in vitro and in vivo.[13][17][18] Interestingly, studies in hepatocellular carcinoma showed that celecoxib inhibited tumor growth through both COX-2-dependent and COX-2-independent pathways.[13][14] Both in vitro cell culture and in vivo xenograft models confirmed that celecoxib treatment was associated with reduced prostaglandin E₂ (PGE₂) production (a COX-2 dependent effect) and increased expression of PPARγ (a COX-2 independent effect).[13][14] In this case, the in vivo model was crucial for validating that multiple mechanisms observed in vitro were also relevant in a physiological setting.
Case Study: CDPPB - From Cell Protection to Behavioral Change
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][19]
-
In Vitro Neuroprotection: Initial studies demonstrated that CDPPB is neuroprotective in in vitro models of Huntington's disease.[20]
-
In Vivo Efficacy: This promising in vitro result was successfully translated to an in vivo mouse model of Huntington's. Chronic treatment with CDPPB prevented neuronal cell loss, reduced the formation of protein aggregates, and ameliorated motor and memory deficits.[20] This represents a successful correlation where the cellular effect observed in vitro led to a desired therapeutic outcome in vivo.
Conclusion and Future Outlook
The development of novel pyrazole-derived therapeutic agents relies on a carefully integrated strategy of in vitro and in vivo evaluation. In vitro assays are indispensable for high-throughput screening and establishing intrinsic potency, while in vivo models are the definitive test of therapeutic efficacy in a complex physiological system. Discrepancies between the two are not failures, but rather critical data points that illuminate the complex interplay of pharmacokinetics and pharmacodynamics. As demonstrated by compounds like Celecoxib and CDPPB, a thorough understanding of a molecule's behavior in both settings is essential for navigating the path from laboratory discovery to clinical application. Future efforts must continue to develop more predictive in vitro models (e.g., 3D organoids, microphysiological systems) to better bridge the gap and improve the success rate of translating potent pyrazole derivatives into transformative medicines.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. | Sigma-Aldrich [sigmaaldrich.com]
- 20. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First identified in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][4] This versatility has cemented the pyrazole core as a cornerstone in the development of novel therapeutics, including several globally recognized drugs like the anti-inflammatory agent Celecoxib.[3][5]
Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[6][7][8] It predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a target protein, estimating the binding affinity and interaction strength.[7][9] This in silico approach allows researchers to rapidly screen vast libraries of compounds, identify promising "hits," and optimize lead candidates, significantly accelerating the drug development pipeline.[7][8]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using pyrazole derivatives as the ligand class and Cyclooxygenase-2 (COX-2) as the target protein. We will delve into the causality behind each experimental step, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Case Study Overview: Pyrazoles Targeting Cyclooxygenase-2 (COX-2)
To illustrate the comparative docking workflow, we will focus on the enzyme COX-2. COX-2 is a well-validated target for anti-inflammatory drugs.[10] While the COX-1 isoenzyme is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation and pain.[10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.[10][11]
Many successful COX-2 inhibitors, such as Celecoxib, are based on a diarylheterocycle structure, with the pyrazole ring being a common central feature.[12][13][14] The key to their selectivity lies in exploiting a subtle difference in the active sites of COX-1 and COX-2; the COX-2 binding pocket possesses a larger, more accommodating side pocket that can be occupied by the bulkier substituents found on selective inhibitors.[15]
Our study will compare the docking performance of known pyrazole-based COX-2 inhibitors against the murine COX-2 protein.
Experimental Workflow: A Step-by-Step Guide
A rigorous docking study is more than just a computational calculation; it is a multi-step process where each stage is critical for the validity of the final results. The overall workflow is designed to prepare the molecules, perform the simulation, and analyze the outcomes in a structured manner.
Caption: Overall workflow for a comparative molecular docking study.
Part 1: Pre-Docking Preparation
The foundation of a docking study is a high-quality, experimentally determined 3D structure of the target protein.
-
Protocol:
-
Obtain Structure: Download the crystal structure of murine COX-2 complexed with a selective inhibitor (e.g., SC-558) from the RCSB Protein Data Bank (PDB ID: 6COX or 1CX2).[16][17]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including the co-crystallized ligand and any co-factors not essential for binding.
-
Water Molecule Removal: Delete all water molecules (HOH).
-
Causality: While some water molecules can be structurally important and mediate ligand-protein interactions, they are typically removed in standard docking protocols.[18] This simplifies the calculation and prevents water from occluding the binding site, which might distort the ligand pose search.[19][20] Unless there is strong evidence for a specific water molecule being critical for binding across multiple crystal structures, its removal is standard practice.[19][21]
-
-
Add Hydrogens: Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. This is crucial for correctly defining hydrogen bond donors and acceptors.
-
Assign Charges: Assign partial charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
Save in PDBQT Format: Save the prepared protein as a .pdbqt file, a format required by AutoDock Vina that includes atomic coordinates, partial charges, and atom types.[22]
-
Proper ligand preparation is equally critical to ensure the docking algorithm starts with a realistic conformation.
-
Protocol:
-
Obtain Structures: Download the 2D structures of the pyrazole derivatives to be studied (e.g., Celecoxib, SC-558, and other analogues) from a chemical database like PubChem.
-
Generate 3D Coordinates: Convert the 2D structures into 3D structures using a program like Avogadro or Open Babel.
-
Energy Minimization: Perform energy minimization on each 3D ligand structure.[23]
-
Causality: This computational process adjusts the atomic positions to find a low-energy, stable conformation, removing any steric clashes or unrealistic bond geometries from the initial 3D conversion.[24][25][26] Starting the docking simulation from a minimized, low-energy state improves the accuracy of the conformational search and the final binding pose prediction.[24][26]
-
-
Define Torsional Bonds: Define the rotatable (torsional) bonds within the ligand. This allows the docking software to flexibly explore different conformations of the ligand within the binding site.
-
Save in PDBQT Format: Save each prepared ligand in the .pdbqt format.
-
Part 2: Docking Simulation with AutoDock Vina
For this guide, we will use AutoDock Vina, a widely used, accurate, and computationally efficient docking program.[27]
The docking simulation must be focused on the region of interest—the active site. This is achieved by defining a 3D grid box.
-
Protocol:
-
Identify the Active Site: In your visualization software, load the prepared protein receptor. The active site of COX-2 is a long hydrophobic channel. Key residues involved in the binding of selective inhibitors include Arg513, His90, and Val523, which forms the selective side pocket.[14][28]
-
Center the Grid: Center the grid box on the location of the co-crystallized ligand (SC-558 in PDB: 6COX) to ensure it encompasses the entire binding pocket.
-
Set Grid Dimensions: Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligands to move and rotate freely within the active site.
-
Save Configuration: Record the center coordinates and dimensions of the box in a configuration file (conf.txt) for AutoDock Vina.[22]
-
-
Protocol:
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box center and size coordinates, and the name of the output file.[29]
-
Execute Vina: Run the docking simulation from the command line, pointing Vina to your configuration file. vina --config conf.txt --log log.txt
-
Repeat for All Ligands: Repeat the process for each pyrazole derivative in your comparison set.
-
Part 3: Post-Docking Analysis and Validation
The output of a docking run is a set of predicted binding poses for the ligand, ranked by a scoring function.
AutoDock Vina's scoring function approximates the binding affinity in kcal/mol.[30] More negative scores indicate a more favorable predicted binding affinity.[7] These scores are mathematical estimations used to rank different poses and ligands, not absolute measurements of binding free energy.[31][32]
A critical self-validating step is to "redock" the co-crystallized ligand back into its own receptor.[33]
-
Protocol:
-
Extract and Prepare: Extract the original SC-558 ligand from the 6COX PDB file and prepare it as described in section 1.2.
-
Dock: Dock this prepared ligand into the prepared 6COX receptor using the same grid box and parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of SC-558 with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Data Presentation: Comparative Analysis
Summarize the quantitative results in a clear table. This allows for objective comparison of the different pyrazole derivatives.
| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| SC-558 (Control) | 2662 | -11.5 | Arg513, His90 | Val523, Leu352, Ser353, Tyr385 |
| Celecoxib | 2662 | -11.2 | Arg513, His90 | Val523, Leu352, Ser353, Tyr385 |
| Derivative A | XXXXX | -10.8 | Arg513 | Val523, Leu352, Tyr385 |
| Derivative B | YYYYY | -9.5 | His90 | Val116, Leu352, Val523 |
| Derivative C | ZZZZZ | -8.1 | None | Leu352, Tyr385 |
Note: Data presented is illustrative and will vary based on the specific derivatives and docking software used.
Visualization of Ligand-Protein Interactions
Visual analysis of the top-ranked pose for each ligand is essential to understand the structural basis of its predicted binding affinity.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopir.in [jopir.in]
- 7. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. benthamdirect.com [benthamdirect.com]
- 9. [PDF] Molecular Docking: Principles, Advances, and its Applications in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. How Important is to Account for Water When Modeling Biomolecular Complexes? [pubs.sciepub.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Schrödinger Customer Portal [my.schrodinger.com]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. Why You Should Minimize Ligands Before Docking (and How to Do It in SAMSON) – SAMSON Blog [blog.samson-connect.net]
- 24. biosolveit.de [biosolveit.de]
- 25. researchgate.net [researchgate.net]
- 26. Energy Minimization - Computational Chemistry Glossary [deeporigin.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 30. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 31. grokipedia.com [grokipedia.com]
- 32. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
